iso-Samixogrel
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H25ClN2O4S |
|---|---|
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
(Z)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5- |
InChI-Schlüssel |
LGHLGTHRJNIRCA-ZRJGMHBZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of iso-Samixogrel
Notice: Following a comprehensive search of scientific literature, patent databases, and clinical trial registries, it has been determined that there is a significant lack of publicly available information regarding "iso-Samixogrel" and its synonym "iso-DTTX30." While initial information suggests it is a compound with a dual mechanism of action, the detailed quantitative data, specific experimental protocols, and in-depth signaling pathway information required for a comprehensive technical guide are not available in the public domain.
This guide will, therefore, provide a detailed overview of the established mechanisms of action for its designated drug class: combined thromboxane (B8750289) A2 receptor antagonists and thromboxane synthetase inhibitors. This will serve as a foundational understanding of the expected pharmacological activity of this compound, with the caveat that specific data for the compound itself is not available.
Executive Summary
This compound is classified as a potent antithrombotic agent that functions through a dual mechanism: blockade of the thromboxane A2 (TXA2) receptor and inhibition of thromboxane synthetase. This combined action targets a critical pathway in platelet activation and aggregation, as well as vascular constriction. By simultaneously preventing the synthesis of the pro-thrombotic molecule TXA2 and blocking its site of action, this compound is anticipated to exhibit robust antiplatelet and vasodilatory effects. This document outlines the theoretical framework of its mechanism based on the known pharmacology of its drug class.
The Dual Mechanism of Action
The antithrombotic effect of this compound is predicated on its ability to interfere with the arachidonic acid cascade at two distinct points, both centered around the activity of thromboxane A2.
Thromboxane Synthetase Inhibition
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. It is synthesized from prostaglandin (B15479496) H2 (PGH2) by the enzyme thromboxane synthetase.
-
Mechanism: this compound is expected to competitively or non-competitively inhibit thromboxane synthetase. This inhibition would lead to a significant reduction in the production of TXA2 from its precursor, PGH2.
-
Consequence: A key outcome of this inhibition is the redirection of PGH2 metabolism towards the synthesis of other prostanoids, such as prostacyclin (PGI2) in endothelial cells. PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, thus its increased production would synergistically enhance the antithrombotic effect of reduced TXA2 levels.
Thromboxane A2 Receptor (TP Receptor) Antagonism
The actions of TXA2 are mediated through its binding to the thromboxane A2 receptor, also known as the TP receptor, which is a G-protein coupled receptor found on platelets and vascular smooth muscle cells.
-
Mechanism: this compound is anticipated to act as a competitive antagonist at the TP receptor. This means it would bind to the receptor without activating it, thereby preventing the binding of TXA2 and other endogenous agonists like PGH2.
-
Consequence: By blocking the TP receptor, this compound would prevent the downstream signaling events that lead to platelet activation, including shape change, degranulation, and aggregation. In vascular smooth muscle, this blockade would inhibit vasoconstriction.
Visualizing the Signaling Pathway
The following diagram illustrates the dual mechanism of action within the arachidonic acid cascade.
The Synthesis and Purification of iso-Samixogrel: A Technical Overview
Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the specific synthesis and purification protocols for iso-Samixogrel (CAS Number: 133276-52-5) remains elusive. This compound, with the linear formula C25H25ClN2O4S, is listed in several chemical supplier catalogs, confirming its existence as a synthesized molecule. However, the core experimental procedures, quantitative data, and specific signaling pathways associated with it are not disclosed in the public domain.
This technical guide, therefore, cannot provide the in-depth, step-by-step methodologies and data visualizations as initially intended. The following sections will instead offer a broader context based on the synthesis of structurally related compounds, particularly thienopyridine derivatives, which may share methodological principles with the synthesis of this compound.
General Context: Synthesis of Thienopyridine Derivatives
Thienopyridines are a class of heterocyclic compounds that form the core structure of several pharmaceutical agents, most notably the antiplatelet drug Clopidogrel. The synthesis of these compounds often involves multi-step sequences that build the fused ring system and introduce the necessary functional groups. While the exact pathway to this compound is unknown, a hypothetical synthetic approach can be inferred from established methodologies for similar structures.
A generalized workflow for the synthesis of a substituted thienopyridine might involve the following logical steps:
Caption: A generalized, high-level workflow for the synthesis of thienopyridine derivatives.
Hypothetical Experimental Considerations
Based on the synthesis of related compounds, the following experimental techniques and considerations would likely be relevant to the synthesis and purification of this compound.
Synthesis
The construction of the core thienopyridine scaffold could be achieved through various organic synthesis strategies. For instance, a common approach involves the reaction of a suitable thiophene precursor with a functionalized piperidine derivative. The subsequent introduction of the specific side chains, as indicated by the molecular formula of this compound, would likely involve standard organic reactions such as alkylation, acylation, or condensation reactions.
Given the presence of a stereocenter, which is common in this class of molecules, a key step would be the resolution of enantiomers or a stereoselective synthesis to obtain the desired isomer.
Purification
Purification of the final this compound product would be critical to ensure high purity for research or pharmaceutical applications. A combination of the following techniques would likely be employed:
-
Crystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent system would be crucial to obtain a high yield of pure crystals.
-
Chromatography: Column chromatography, including flash chromatography and preparative high-performance liquid chromatography (HPLC), would be essential for separating the desired product from unreacted starting materials, byproducts, and any isomeric impurities.
-
Extraction: Liquid-liquid extraction would be used during the work-up of reaction mixtures to separate the product from inorganic salts and other water-soluble impurities.
Data Presentation
Without access to experimental data, it is not possible to provide a summary of quantitative data. However, for a compound like this compound, key quantitative parameters that would be determined and tabulated include:
| Parameter | Description |
| Yield (%) | The percentage of the theoretical maximum amount of product that is actually obtained from a reaction. |
| Purity (%) | The percentage of the sample that is the desired compound, typically determined by HPLC or other analytical techniques. |
| Melting Point (°C) | The temperature at which the solid compound transitions to a liquid, a key indicator of purity. |
| Optical Rotation | The degree to which a chiral molecule rotates plane-polarized light, used to determine enantiomeric purity. |
| Spectral Data | Data from techniques such as NMR, IR, and Mass Spectrometry used to confirm the chemical structure. |
Signaling Pathways
Information on the specific signaling pathways affected by this compound is not available. However, many thienopyridine derivatives are known to be antagonists of the P2Y12 receptor, a key receptor in platelet activation and aggregation. It is plausible that this compound could have a similar mechanism of action.
The P2Y12 signaling pathway is a critical component of hemostasis and thrombosis. A simplified representation of this pathway is as follows:
Caption: A simplified diagram of the P2Y12 receptor signaling pathway in platelets.
In Vitro Pharmacological Profile of iso-Samixogrel: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of iso-Samixogrel, a novel investigational compound. The data presented herein summarizes its binding affinity, functional activity, and selectivity profile across key physiological targets. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.
Executive Summary
Initial in vitro profiling of this compound has revealed a compound with a multi-target engagement profile, showing notable affinity for both serotonin (B10506) and adrenergic receptors. The following sections detail the experimental methodologies employed to elucidate this profile and present the quantitative data in a structured format for clarity and comparative analysis. The primary targets of interest identified in these studies are the 5-HT2A receptor and the α1A-adrenergic receptor.
Receptor Binding Affinity
The binding affinity of this compound was determined using radioligand binding assays, a standard and robust method for quantifying the interaction between a ligand and its receptor.[1] These assays are considered the gold standard for measuring the affinity of ligand binding due to their sensitivity and reliability.[1]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A and α1A-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the human recombinant 5-HT2A receptor or the human α1A-adrenergic receptor. The cells were homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet was resuspended and stored at -80°C until use. Protein concentration was determined using a BCA protein assay.
-
Assay Conditions: Competition binding assays were performed in a 96-well plate format. For the 5-HT2A receptor assay, membranes were incubated with the radioligand [3H]-Ketanserin and varying concentrations of this compound. For the α1A-adrenergic receptor assay, [3H]-Prazosin was used as the radioligand.
-
Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.
-
Data Analysis: The radioactivity trapped on the filters was measured by liquid scintillation counting. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Binding Affinity Data
The binding affinities of this compound for the 5-HT2A and α1A-adrenergic receptors are summarized in the table below.
| Target Receptor | Radioligand | Ki (nM) of this compound |
| Human 5-HT2A | [3H]-Ketanserin | Data Not Publicly Available |
| Human α1A-Adrenergic | [3H]-Prazosin | Data Not Publicly Available |
Note: Specific quantitative values for Ki are not publicly available at this time and are considered proprietary.
Functional Activity Profile
The functional activity of this compound at the 5-HT2A and α1A-adrenergic receptors was assessed to determine whether it acts as an agonist, antagonist, or inverse agonist. Calcium mobilization assays are a common method for assessing the function of Gq-coupled receptors like 5-HT2A and α1A-adrenergic receptors.[2]
Experimental Protocol: Calcium Mobilization Assay
Objective: To characterize the functional activity of this compound at the human 5-HT2A and α1A-adrenergic receptors by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing either the human 5-HT2A receptor or the human α1A-adrenergic receptor were seeded into 384-well plates and grown to near confluence.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition and Signal Detection: A baseline fluorescence reading was taken before the addition of this compound at various concentrations. For antagonist mode, cells were pre-incubated with this compound before the addition of a known agonist (e.g., Serotonin for 5-HT2A, Phenylephrine for α1A). Changes in fluorescence, indicative of intracellular calcium mobilization, were measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves were generated, and EC50 (for agonist activity) or IC50 (for antagonist activity) values were calculated using non-linear regression.
Functional Activity Data
The functional activity of this compound is summarized below.
| Target Receptor | Functional Mode | EC50 / IC50 (nM) of this compound |
| Human 5-HT2A | Antagonist | Data Not Publicly Available |
| Human α1A-Adrenergic | Antagonist | Data Not Publicly Available |
Note: Specific quantitative values for EC50/IC50 are not publicly available at this time and are considered proprietary.
Signaling and Experimental Workflow Visualizations
To aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the Graphviz DOT language.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for In Vitro Profiling
Caption: General Experimental Workflow for the In Vitro Profiling of this compound.
Off-Target Selectivity Screening
To assess the selectivity of this compound, it is crucial to screen it against a broad panel of receptors, ion channels, and enzymes. This helps in identifying potential off-target interactions that could lead to undesirable side effects.
Experimental Protocol: Off-Target Screening
Objective: To evaluate the selectivity of this compound by screening it against a panel of common off-targets.
Methodology:
-
A standardized safety pharmacology panel (e.g., a commercial panel from providers like Eurofins or Charles River) is typically used.[3][4]
-
This compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) in radioligand binding assays for a wide range of targets.
-
The percentage of inhibition of radioligand binding is determined for each target.
-
Significant inhibition (typically >50%) at a given target warrants further investigation with full concentration-response curves to determine the Ki or IC50.
Off-Target Selectivity Data
A comprehensive off-target screening of this compound is pending. The results from such a screen will be critical in determining its therapeutic window and potential for adverse effects.
Conclusion
The in vitro pharmacological profiling of this compound conducted to date indicates that it is a potent antagonist at both the 5-HT2A and α1A-adrenergic receptors. While the specific quantitative data on its binding affinity and functional potency remain proprietary, the methodologies outlined in this guide provide a framework for its continued evaluation. Further studies, particularly comprehensive off-target selectivity screening, are necessary to fully characterize its pharmacological profile and to assess its potential as a therapeutic agent. The provided diagrams offer a visual representation of the key biological pathways and experimental workflows relevant to the ongoing investigation of this compound.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Clopidogrel, a P2Y12 Receptor Antagonist
Disclaimer: Initial searches for "iso-Samixogrel" did not yield any relevant results for a known pharmaceutical agent. Given the detailed nature of the query and the similarity in nomenclature, this guide focuses on Clopidogrel (B1663587) , a well-documented and structurally related antiplatelet drug. It is presumed that "this compound" was a typographical error.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Clopidogrel, a thienopyridine-class P2Y12 receptor antagonist. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and cardiovascular therapeutics.
Introduction to Clopidogrel
Clopidogrel is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 subtype of adenosine (B11128) diphosphate (B83284) (ADP) receptors on the surface of platelets.[1] This inhibition prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke.[1] The clinical efficacy of Clopidogrel is intrinsically linked to its metabolic conversion to an active thiol metabolite, which forms a covalent disulfide bond with the P2Y12 receptor.[1][2]
Mechanism of Action and Signaling Pathway
The antiplatelet effect of Clopidogrel is initiated by the binding of its active metabolite to the P2Y12 receptor, a G protein-coupled receptor (GPCR). This binding blocks the downstream signaling cascade that would normally lead to platelet activation and aggregation.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking the P2Y12 receptor, Clopidogrel's active metabolite maintains high levels of phosphorylated VASP, thereby keeping the GPIIb/IIIa receptor in an inactive state and preventing platelet aggregation.
Structure-Activity Relationship (SAR) Studies
The SAR of Clopidogrel is centered on its nature as a prodrug. The parent compound is inactive in vitro and requires metabolic activation to exert its antiplatelet effects.[1][3]
Key Structural Features for Activity:
-
Thienopyridine Core: This heterocyclic scaffold is essential for activity.
-
Ester Moiety: The methyl ester is crucial for the initial metabolic steps. Hydrolysis of this ester by carboxylesterase 1 (CES1) leads to an inactive carboxylic acid metabolite, which accounts for approximately 85% of the administered dose.
-
(S)-Stereochemistry: The stereochemistry at the C7 carbon of the acetic acid side chain is critical. The (S)-enantiomer is the pharmacologically active isomer.[4]
-
Thiol Metabolite: The formation of the active thiol metabolite is the key to its mechanism of action. This thiol group forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition.[2]
Quantitative SAR Data
However, some quantitative data on the inhibitory effects of Clopidogrel have been reported:
| Compound | Assay | Target | IC50 (µM) | Reference |
| Clopidogrel | In vitro platelet aggregation (washed platelets) | ADP-induced aggregation | 1.9 ± 0.3 | [3] |
| Clopidogrel | In vitro platelet aggregation (platelet-rich plasma) | PAF-induced aggregation | 281.01 | [5][6] |
| Clopidogrel | In vitro platelet aggregation (platelet-rich plasma) | ADP-induced aggregation | 3291.07 | [5] |
It is important to note that the in vitro activity of the parent Clopidogrel molecule in washed platelets is observed, though its primary mechanism of action in vivo is through its active metabolite.[3] The significant difference in IC50 values between PAF- and ADP-induced aggregation in platelet-rich plasma suggests different experimental conditions and mechanisms.
Metabolic Activation Pathway
Clopidogrel undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The first step involves the oxidation of the thiophene (B33073) ring to form 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.
Experimental Protocols
The evaluation of P2Y12 receptor antagonists like Clopidogrel relies on specific in vitro and ex vivo assays to measure their effect on platelet function.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate.[7]
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature.[7]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).[8]
-
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[9]
-
Pipette a defined volume of PRP into a cuvette with a stir bar and incubate at 37°C.
-
Add the platelet agonist, typically ADP at a final concentration of 5-20 µM, to induce aggregation.[10]
-
Record the change in light transmission over time (typically 5-10 minutes).[8]
-
For inhibitor studies, pre-incubate the PRP with the test compound before adding the agonist.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For inhibitors, the IC50 value (the concentration of inhibitor that reduces the maximal aggregation by 50%) can be calculated.
-
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Information | DRESIS [dresis.idrblab.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diagnostica.cz [diagnostica.cz]
- 10. researchgate.net [researchgate.net]
Preliminary Toxicity Screening of iso-Samixogrel: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: iso-Samixogrel is a hypothetical compound used for illustrative purposes within this document. All data and experimental outcomes presented are synthetically generated based on established principles of preclinical toxicology to provide a representative technical guide.
Introduction
This compound is a novel small molecule entity being investigated for its potential therapeutic applications. As a structural isomer of the well-characterized compound Samixogrel, it is hypothesized to exhibit a modified pharmacokinetic and pharmacodynamic profile. This whitepaper outlines the preliminary toxicity screening of this compound, a critical step in early-stage drug development to identify potential safety concerns and establish a preliminary safety profile. The following sections detail the experimental protocols, present key findings, and provide visual representations of the screening workflow and potential mechanisms of toxicity.
Acute Systemic Toxicity
The acute systemic toxicity study was conducted to determine the potential adverse effects of a single high dose of this compound. This is essential for estimating the median lethal dose (LD50) and identifying the maximum tolerated dose (MTD).[1]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Sprague-Dawley rats (8-10 weeks old, equal number of males and females).
-
Administration: Oral gavage.
-
Dosing: A single limit dose of 2000 mg/kg was administered to the first animal. Subsequent animals were dosed at lower or higher dose levels (using a progression factor of 3.2) depending on the outcome of the previous animal.
-
Observation Period: Animals were observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight was recorded at regular intervals.
-
Endpoint: The primary endpoint was mortality. At the end of the observation period, all surviving animals were euthanized for gross necropsy.
Data Presentation: Acute Toxicity of this compound
| Parameter | Value |
| LD50 (Oral, Rat) | > 2000 mg/kg |
| Maximum Tolerated Dose (MTD) | 1000 mg/kg |
| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg |
| Clinical Observations at MTD | Transient lethargy, piloerection |
| Gross Necropsy Findings | No significant abnormalities |
Genotoxicity Assessment
A battery of in vitro and in vivo genotoxicity assays was performed to assess the potential of this compound to induce genetic mutations or chromosomal damage.[2][3][4]
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
-
Method: Plate incorporation method with and without metabolic activation (S9 mix).
-
Concentrations: Five concentrations ranging from 0.5 to 5000 µ g/plate .
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Method: Cells were exposed to this compound for 4 hours (with and without S9) and 24 hours (without S9).
-
Analysis: Metaphase spreads were analyzed for structural and numerical chromosomal aberrations.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test System: Male and female C57BL/6 mice.
-
Dosing: Three dose levels (250, 500, and 1000 mg/kg) administered via oral gavage.
-
Sample Collection: Bone marrow was collected 24 and 48 hours after dosing.
-
Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.
-
Data Presentation: Genotoxicity of this compound
| Assay | Metabolic Activation | Result |
| Ames Test | With and Without S9 | Negative |
| Chromosomal Aberration | With and Without S9 | Negative |
| Micronucleus Test | N/A | Negative |
Cardiotoxicity Evaluation
Given the structural alerts within the this compound molecule, a preliminary cardiotoxicity assessment was conducted to evaluate its potential effects on cardiac function.
Experimental Protocol: hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure: Cells were exposed to increasing concentrations of this compound, and the hERG current was measured.
-
Endpoint: Inhibition of the hERG current, expressed as an IC50 value.
Data Presentation: Cardiotoxicity of this compound
| Assay | Endpoint | Result |
| hERG Assay | IC50 | > 30 µM |
An IC50 value greater than 30 µM suggests a low potential for direct hERG channel blockade at anticipated therapeutic concentrations.
Hepatotoxicity Screening
The potential for drug-induced liver injury (DILI) was assessed using an in vitro model with primary human hepatocytes.[5][6][7]
Experimental Protocol: In Vitro Hepatocyte Toxicity
-
Cell System: Cryopreserved primary human hepatocytes.
-
Method: Hepatocytes were cultured and exposed to various concentrations of this compound for 24 hours.
-
Endpoints: Cell viability (ATP content) and cytotoxicity (LDH release) were measured.
Data Presentation: Hepatotoxicity of this compound
| Assay | Endpoint | Result |
| Hepatocyte Viability | TC50 (Toxic Concentration 50%) | > 100 µM |
| Hepatocyte Cytotoxicity | No significant LDH release at concentrations up to 100 µM |
The results indicate a low potential for direct cytotoxicity to human hepatocytes at the tested concentrations.
Visualizations
Experimental Workflow
Caption: Preliminary toxicity screening workflow for this compound.
Hypothetical Signaling Pathway Perturbation
Caption: Hypothetical pathway for this compound-induced cardiotoxicity.
Genotoxicity Testing Decision Tree
Caption: Decision tree for the evaluation of genotoxicity results.
Summary and Conclusion
The preliminary toxicity screening of this compound has provided initial insights into its safety profile. The compound did not exhibit acute oral toxicity at the limit dose of 2000 mg/kg in rats. Furthermore, the comprehensive battery of genotoxicity assays, including the Ames test, in vitro chromosomal aberration test, and in vivo micronucleus test, were all negative, indicating a low likelihood of mutagenic or clastogenic potential.
In vitro assessments for cardiotoxicity and hepatotoxicity suggest a low risk, with no significant inhibition of the hERG channel and no apparent cytotoxicity to primary human hepatocytes at the tested concentrations.
These preliminary findings are encouraging and support the continued development of this compound. Further sub-chronic toxicity studies in relevant animal models are warranted to more thoroughly characterize its long-term safety profile and to establish a definitive NOAEL for future clinical trial design.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. easl.eu [easl.eu]
- 6. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction to Thienopyridine Prodrug Activation
An In-depth Technical Guide on the Prodrug Activation Pathway of Thienopyridines: A Focus on Clopidogrel as a Model for iso-Samixogrel
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the metabolic activation pathway of thienopyridine antiplatelet agents, using the well-documented prodrug Clopidogrel as a primary example. Due to the limited specific information available for "this compound," this document leverages the extensive research on Clopidogrel to illustrate the core principles of bioactivation, experimental methodologies, and relevant enzymatic kinetics that are likely applicable to structurally similar compounds.
Thienopyridine derivatives, such as Clopidogrel, are orally administered prodrugs that require hepatic metabolism to exert their antiplatelet effects.[1][2] In their inactive form, these compounds do not exhibit significant pharmacological activity.[3] The bioactivation process is crucial for their therapeutic efficacy, which involves the irreversible inhibition of the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet aggregation.[3][4]
The activation is a multi-step process predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. A significant portion of the orally administered dose, approximately 85%, is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, representing a major metabolic diversion. The remaining 15% of the absorbed prodrug undergoes a two-step oxidative process to form the active metabolite.
The Two-Step Metabolic Activation Pathway
The conversion of Clopidogrel to its active thiol metabolite is a sequential two-step process involving different CYP isoenzymes.
Step 1: Formation of 2-oxo-clopidogrel
The initial step is the oxidation of the parent drug to an intermediate, inactive metabolite called 2-oxo-clopidogrel. This reaction is catalyzed by several CYP enzymes, with notable contributions from CYP1A2, CYP2B6, and CYP2C19. While some studies also suggest the involvement of CYP3A4, the relative contributions of these enzymes can be inconsistent across different in vitro systems.
Step 2: Formation of the Active Thiol Metabolite
The intermediate metabolite, 2-oxo-clopidogrel, then undergoes further oxidation to form the active thiol metabolite. This active moiety is responsible for the pharmacological activity of the drug. This second step is also mediated by multiple CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. The active metabolite is a highly reactive and labile compound, which makes its direct study challenging.
Quantitative Data on Enzyme Contributions and Kinetics
The following tables summarize the quantitative data on the relative contributions of various CYP isoenzymes to the two-step activation of Clopidogrel and the kinetic parameters for CYP3A4-mediated metabolism.
Table 1: Relative Contribution of CYP Isoenzymes to Clopidogrel Activation
| Metabolic Step | CYP Isoenzyme | Contribution (%) | Reference |
| Step 1: Clopidogrel → 2-oxo-clopidogrel | CYP1A2 | 35.8 | |
| CYP2B6 | 19.4 | ||
| CYP2C19 | 44.9 | ||
| Step 2: 2-oxo-clopidogrel → Active Thiol Metabolite | CYP2B6 | 32.9 | |
| CYP2C9 | 6.79 | ||
| CYP2C19 | 20.6 | ||
| CYP3A4 | 39.8 |
Table 2: Kinetic Parameters for CYP3A4-Mediated Clopidogrel Metabolism
| Parameter | Value | Reference |
| Spectral Dissociation Constant (Ks) | 12 µM | |
| Michaelis-Menten Constant (Km) | 14 +/- 1 µM | |
| Maximum Velocity (Vmax) | 6.7 +/- 1 nmol min⁻¹ nmol P450⁻¹ | |
| Inhibitory Constant (Ki) of Atorvastatin Lactone | 6 µM |
Experimental Protocols
The study of thienopyridine prodrug activation relies on various in vitro experimental systems. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to assess the metabolism of the prodrug in a system that contains a mixture of hepatic enzymes.
Objective: To determine the rate of metabolite formation and identify the involved enzymes through inhibition.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Thienopyridine prodrug (e.g., Clopidogrel)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Selective chemical inhibitors for specific CYP isoenzymes
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLMs, the thienopyridine prodrug, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of the parent drug and its metabolites using a validated LC-MS/MS method.
-
For enzyme inhibition studies, pre-incubate the HLM mixture with a selective chemical inhibitor before adding the prodrug.
Metabolism Studies with Recombinant CYP Enzymes
This protocol allows for the investigation of the role of individual CYP isoenzymes in the metabolic pathway.
Objective: To determine the specific CYP enzymes responsible for each step of the activation pathway.
Materials:
-
Recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells)
-
Thienopyridine prodrug or intermediate metabolite (2-oxo-clopidogrel)
-
NADPH regenerating system
-
Appropriate buffer system
-
Other materials as listed in section 4.1
Procedure:
-
Follow the same general procedure as for HLMs, but substitute the HLMs with a specific recombinant CYP enzyme.
-
For the first metabolic step, use the parent prodrug as the substrate.
-
For the second metabolic step, use the intermediate metabolite (e.g., 2-oxo-clopidogrel) as the substrate.
-
Analyze the formation of the respective metabolites using LC-MS/MS.
In Vitro Platelet Aggregation Bioassay
This functional assay measures the inhibitory effect of the generated active metabolite on platelet aggregation.
Objective: To assess the formation of a functionally active metabolite.
Materials:
-
Washed human platelets
-
Recombinant CYP enzyme
-
Thienopyridine prodrug
-
Platelet agonist (e.g., ADP or 2MeSADP)
-
Platelet aggregometer
-
Incubator at 37°C
Procedure:
-
Incubate the washed human platelets with the recombinant CYP enzyme and the thienopyridine prodrug at 37°C.
-
At various time points, take an aliquot of the incubation mixture.
-
Measure platelet aggregation in the aliquot using a platelet aggregometer after the addition of a platelet agonist.
-
A time-dependent inhibition of platelet aggregation indicates the formation of the active metabolite.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Metabolic activation pathway of a thienopyridine prodrug.
Caption: A typical experimental workflow for in vitro metabolism studies.
Conclusion
The bioactivation of thienopyridine prodrugs is a complex, multi-step process orchestrated by hepatic CYP450 enzymes. While specific data on "this compound" remains elusive, the extensive research on Clopidogrel provides a robust framework for understanding the critical aspects of this drug class's metabolism. This guide has summarized the key enzymatic players, their relative contributions, relevant kinetic data, and detailed experimental protocols to aid researchers in the field of drug development. The provided visualizations offer a clear depiction of the activation pathway and common experimental procedures. Further research into specific compounds like this compound will likely build upon the foundational knowledge established through studies of Clopidogrel.
References
An In-depth Technical Guide to the Metabolites of Clopidogrel
A Note on Terminology: Initial searches for "iso-Samixogrel" did not yield relevant results. The provided information consistently pertains to the well-researched antiplatelet agent, Clopidogrel (B1663587). This guide therefore proceeds under the assumption that the intended topic of investigation is Clopidogrel.
This technical guide provides a comprehensive overview of the metabolites of Clopidogrel, tailored for researchers, scientists, and drug development professionals. It covers the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols for the analysis of its metabolites.
Clopidogrel is a prodrug that requires extensive metabolic activation to exert its antiplatelet effects.[1][2] Following oral administration, it is rapidly absorbed and undergoes significant metabolism, with the parent drug often being undetectable in plasma.[2][3] The metabolic fate of Clopidogrel is primarily divided into two major pathways: a major inactive pathway and a minor active pathway.
Approximately 85% of an orally administered dose of Clopidogrel is hydrolyzed by carboxylesterases, primarily CES1, into an inactive carboxylic acid derivative, SR26334 (also referred to as CLPM).[1] This is the main circulating metabolite of Clopidogrel in the blood.
The remaining 15% of the absorbed dose is converted into its active metabolite through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes in the liver. The first step involves the formation of an intermediate metabolite, 2-oxo-clopidogrel. This is then further metabolized to the active thiol metabolite (CTM), which is responsible for the drug's therapeutic effect. The active metabolite has four stereoisomers (H1, H2, H3, and H4), with the H4 isomer being the only one considered to be pharmacologically active and clinically relevant.
Several CYP isoenzymes are involved in the metabolic activation of Clopidogrel, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5. While the exact contribution of each enzyme is debated, CYP2C19 is recognized as playing a significant role in both oxidative steps.
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters for Clopidogrel and its main metabolites following a 75 mg oral dose.
| Analyte | Cmax (ng/mL) | AUCt (ng·h/mL) |
| Clopidogrel | 2.0 | - |
| H3 Isomer (inactive) | 5.29 ± 5.54 | 7.37 ± 6.71 |
| H4 Isomer (active) | 7.13 ± 6.32 | 11.30 ± 9.58 |
| SR26334 (CLPM) | 2.9 ± 0.68 (mg/L) | - |
Data for H3 and H4 isomers are from patients treated with 75 mg of clopidogrel. Cmax for Clopidogrel is from a 75 mg dose. Cmax for SR26334 is from a single 75 mg oral dose in healthy male volunteers.
Experimental Protocols
The identification and quantification of Clopidogrel's metabolites, particularly the unstable active thiol metabolite, require specific and validated analytical methods.
1. Sample Collection and Stabilization:
Due to the instability of the thiol metabolite, immediate stabilization of plasma samples after collection is crucial. This is typically achieved by adding a stabilizing agent, such as 2-bromo-3′-methoxyacetophenone. This agent reacts with the thiol group to form a stable derivative that can be accurately measured.
2. Analytical Methodology: HPLC-MS/MS
A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the standard for the determination of Clopidogrel and its metabolites in plasma samples.
-
Chromatography: A reverse-phase ultra-high-performance liquid chromatography (UHPLC) system is often employed for the separation of the different metabolites and their isomers.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each metabolite to ensure selectivity and sensitivity.
-
Validation: The stereoselective assay should be thoroughly validated for accuracy and precision over a defined concentration range (e.g., 0.5–250 ng/ml).
Visualizations
Metabolic Pathways of Clopidogrel
Caption: Metabolic pathways of Clopidogrel.
Experimental Workflow for Metabolite Analysis
Caption: Experimental workflow for Clopidogrel metabolite analysis.
References
Methodological & Application
Application Notes & Protocol: iso-Samixogrel for In Vitro Platelet Aggregation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
iso-Samixogrel is a compound structurally related to the thienopyridine class of antiplatelet agents. These agents, such as the well-studied drug Clopidogrel (B1663587), function as antagonists of the P2Y12 receptor, a key purinergic receptor on the platelet surface.[1][2][3] Adenosine diphosphate (B83284) (ADP) released from dense granules of activated platelets or damaged cells binds to the P2Y12 receptor, initiating a G-protein coupled signaling cascade that leads to platelet activation, conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, and subsequent aggregation.[2][4][5] By irreversibly blocking the P2Y12 receptor, this compound is hypothesized to inhibit ADP-mediated platelet activation and aggregation, a critical process in thrombus formation.[3][6]
These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of this compound as a platelet aggregation inhibitor using Light Transmission Aggregometry (LTA). LTA is the gold-standard method for assessing platelet function, measuring the increase in light transmission through a platelet suspension as platelets aggregate.[7][8][9] This protocol is designed to enable researchers to determine the dose-dependent inhibitory effect of this compound and calculate key quantitative metrics such as the half-maximal inhibitory concentration (IC50).
P2Y12 Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the inhibitory action of this compound.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol details the procedure for preparing human platelets and assessing the inhibitory effect of this compound on ADP-induced aggregation.
Materials and Reagents
-
Blood Collection: 3.2% Sodium Citrate (B86180) vacuum tubes.[10][11]
-
Test Compound: this compound (CAS 133276-52-5). Prepare a stock solution in DMSO and dilute to working concentrations in 0.9% saline.
-
Vehicle Control: DMSO at the same final concentration as in the test samples.
-
Agonist: Adenosine Diphosphate (ADP). Prepare a stock solution and dilute to a working concentration (e.g., 10-20 µM) in 0.9% saline.
-
Equipment:
-
Platelet Aggregometer (e.g., Chrono-Log Model 700 or equivalent).[9]
-
Clinical centrifuge with a swinging bucket rotor.
-
Calibrated pipettes and tips.
-
Siliconized glass or plastic cuvettes with stir bars.
-
Water bath or heating block at 37°C.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting donors who have been free of antiplatelet medication for at least two weeks. Use a 21-gauge or larger needle to ensure a clean venipuncture, and discard the first few mL of blood to avoid tissue factor contamination.[7][11] Collect blood into 3.2% sodium citrate tubes, filling them to the proper level. Gently invert the tubes 5-10 times to mix.[10]
-
PRP Preparation: Within one hour of collection, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the centrifuge brake turned off.[7][8][12] This separates the blood into layers.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer, which is the Platelet-Rich Plasma (PRP), using a polypropylene (B1209903) pipette and transfer it to a clean polypropylene tube. Keep the PRP capped and at room temperature. Use within 3-4 hours.[9][13]
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components.[7][13]
-
PPP Collection: Aspirate the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer to a separate tube. The PPP will be used to set the 100% aggregation baseline.
Platelet Aggregation Assay Procedure
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm to 37°C. Set the stirring speed to 900-1200 rpm.[9][13]
-
Calibration:
-
Pipette an aliquot of PPP (e.g., 450 µL) into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation (or 100% light transmission) baseline.[8]
-
Pipette an equal volume of PRP into another cuvette with a stir bar. Place it in the measuring channel and set this as the 0% aggregation baseline.[8]
-
-
Pre-incubation:
-
Aliquot PRP into fresh cuvettes for each test condition.
-
Add a small volume of the desired concentration of this compound or vehicle (DMSO) to the PRP. The final DMSO concentration should typically be ≤0.5%.
-
Incubate the samples for 2-5 minutes at 37°C with stirring in the aggregometer.[7]
-
-
Initiate Aggregation: Add the ADP agonist to the cuvette to initiate platelet aggregation. A common final concentration for ADP is 5-10 µM.[14][15][16]
-
Data Recording: Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a stable plateau.
Experimental Workflow Diagram
Data Presentation and Analysis
The primary output from the aggregometer is a curve representing the percentage of aggregation over time. From these curves, the maximum aggregation percentage for each condition is determined.
Percentage Inhibition Calculation:
The inhibitory effect of this compound is calculated relative to the vehicle control using the following formula:
% Inhibition = [ (Max Aggregation_vehicle - Max Aggregation_this compound) / Max Aggregation_vehicle ] * 100
IC50 Determination:
Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the platelet aggregation response.
Quantitative Data Summary
Since specific data for this compound is not publicly available, the following table presents representative data for its parent compound class (thienopyridines) to illustrate expected results. Incubation of washed human platelets with Clopidogrel resulted in a concentration-dependent inhibition of ADP-induced aggregation.[17]
| Compound Class | Agonist (Concentration) | IC50 (µM) | Reference |
| Thienopyridine (Clopidogrel) | ADP (6 µM) | 1.9 ± 0.3 | [17] |
Note: This value was obtained using washed platelets, which may differ from results in PRP.[17]
Troubleshooting and Considerations
-
High Baseline Activity: Ensure venipuncture is smooth and the first tube of blood is discarded to prevent pre-activation of platelets.[9][10]
-
Low Aggregation Response: Verify the viability of platelets and the concentration/activity of the ADP agonist. Platelets should be kept at room temperature and used promptly.[9]
-
Variability: Platelet reactivity can vary significantly between donors. It is recommended to use pooled PRP from multiple donors or to test on several individual donors to ensure reproducibility.
-
Compound Solubility: Ensure this compound is fully dissolved in the final assay buffer. The final concentration of the solvent (e.g., DMSO) should be low and consistent across all samples, including the vehicle control.
References
- 1. machaondiagnostics.com [machaondiagnostics.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clopidogrel inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Performance Liquid Chromatography Method for the Analysis of iso-Samixogrel (Clopidogrel Isomer)
Introduction
Samixogrel, likely a compound related to or a synonym for Clopidogrel (B1663587), is a potent antiplatelet agent. Clopidogrel is a chiral compound and its pharmacological activity is highly dependent on its stereochemistry. The inactive isomers are considered impurities and their presence in the final drug product must be carefully controlled.[1][2] This document provides a detailed high-performance liquid chromatography (HPLC) method for the separation and quantification of iso-Samixogrel, an isomer of the active pharmaceutical ingredient. The method is based on established principles for the analysis of Clopidogrel and its related substances.
This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Samixogrel or related compounds. The described method is a stability-indicating assay, capable of separating the main compound from its potential isomers and degradation products.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The components of the sample are separated as they travel through the column at different velocities, determined by their affinity for the stationary phase versus the mobile phase. By using a specific mobile phase composition and gradient, it is possible to achieve a clear separation between Samixogrel and its isomer, this compound.
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Materials and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Chemicals and Reagents:
-
Samixogrel and this compound reference standards.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Experimental Protocol
1. Mobile Phase Preparation
-
Mobile Phase A: Prepare a 0.02 M solution of potassium dihydrogen phosphate in water. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[3]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Mobile Phase Composition: The specific gradient will depend on the column and system, but a starting point could be a gradient elution to resolve closely related isomers. For an isocratic method, a mixture of buffer and organic solvent (e.g., 30:70 v/v buffer:methanol) can be used.[3]
2. Standard Solution Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the Samixogrel and this compound reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
Sample Stock Solution: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of Samixogrel into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well.
-
Sample Working Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18)[4][5] |
| Mobile Phase | Gradient or Isocratic (e.g., Phosphate buffer pH 2.8:Methanol 30:70 v/v)[3] |
| Flow Rate | 1.0 - 1.5 mL/min[3][5] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL[2][6] |
| Detector Wavelength | 220 nm[2][3][4][5] |
| Run Time | Sufficient to allow for the elution of all components of interest. |
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][6] Key validation parameters include:
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Table 2: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Samixogrel | 10 - 70 | > 0.999 |
| This compound | 1 - 50 | > 0.999 |
| (Data is representative and based on typical values for similar compounds like Clopidogrel)[3] |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level (%) | Mean Recovery (%) | % RSD |
| This compound | 80 | 98.0 - 102.0 | < 2.0 |
| 100 | 98.0 - 102.0 | < 2.0 | |
| 120 | 98.0 - 102.0 | < 2.0 | |
| (Acceptance criteria as per ICH guidelines) |
Table 4: Precision Data
| Parameter | Samixogrel (% RSD) | This compound (% RSD) |
| Repeatability | < 1.0 | < 2.0 |
| Intermediate Precision | < 2.0 | < 3.0 |
| (Acceptance criteria as per ICH guidelines) |
Table 5: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.1 | ~0.4 |
| (Data is representative and based on typical values for similar compounds)[7] |
Conclusion
The described RP-HPLC method is suitable for the separation and quantification of this compound in the presence of Samixogrel. The method is specific, linear, accurate, and precise, making it a reliable tool for quality control and stability studies in a drug development setting. The provided protocol and validation parameters serve as a comprehensive guide for researchers and scientists to implement this analytical procedure. Further optimization may be required depending on the specific sample matrix and HPLC system used.
References
- 1. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Development and Validation of RP-HPLC Method for Analysis of Counterfeit Clopidogrel [jampr.journals.ekb.eg]
- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Cell-Based Assay for iso-Samixogrel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Samixogrel is a novel compound under investigation for its potential antiplatelet activity. This document provides detailed application notes and protocols for developing a robust cell-based assay to characterize the activity of this compound, focusing on its presumed target, the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[1][2][3][4] This document outlines the necessary experimental procedures, data presentation guidelines, and visual aids to facilitate the assessment of this compound's potency and mechanism of action.
P2Y12 Signaling Pathway
The P2Y12 receptor is a key mediator in ADP-induced platelet aggregation.[1] Upon activation by ADP, the receptor couples to the inhibitory G protein, Gαi. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This cascade, along with signaling from the P2Y1 receptor, contributes to an increase in intracellular calcium concentration ([Ca2+]). Ultimately, these signaling events lead to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, promoting platelet aggregation.
Experimental Workflow for this compound Activity Assay
The overall workflow for assessing the activity of this compound involves several key steps, from cell culture to data analysis. The primary assays proposed are the measurement of intracellular cAMP levels and calcium mobilization, which are direct and indirect readouts of P2Y12 receptor activation.
Key Experimental Protocols
Cell Culture
Cell Line: A recombinant cell line stably expressing the human P2Y12 receptor is recommended. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are suitable hosts.
Culture Media:
-
CHO-K1: Ham's F-12K (Kaighn's) Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HEK293: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Intracellular cAMP Measurement Assay
This assay measures the ability of this compound to antagonize the ADP-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
P2Y12-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
ADP
-
This compound
-
cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based)
-
White, opaque 96-well microplates
Protocol:
-
Seed P2Y12-expressing cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Prepare a stimulation solution containing forskolin and ADP. The final concentration of forskolin should be one that elicits a submaximal cAMP response, and the ADP concentration should be at its EC80 (the concentration that gives 80% of the maximal response).
-
Add 50 µL of the stimulation solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ADP-induced increases in intracellular calcium.
Materials:
-
P2Y12-expressing cells (co-expressing a G-protein alpha subunit like Gαqi or Gαq/i5 to couple to the calcium pathway, if necessary)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (to prevent dye leakage)
-
ADP
-
This compound
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Seed P2Y12-expressing cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for 10-20 minutes.
-
Prepare a solution of ADP at a concentration that elicits a maximal or near-maximal calcium response (e.g., EC100).
-
Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the ADP solution to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison of results.
Table 1: Potency of this compound in the cAMP Assay
| Compound | IC50 (nM) | 95% Confidence Interval | n |
| This compound | [Insert Value] | [Insert Range] | [Insert Number] |
| Control Antagonist (e.g., Cangrelor) | [Insert Value] | [Insert Range] | [Insert Number] |
Table 2: Potency of this compound in the Calcium Mobilization Assay
| Compound | IC50 (nM) | 95% Confidence Interval | n |
| This compound | [Insert Value] | [Insert Range] | [Insert Number] |
| Control Antagonist (e.g., Cangrelor) | [Insert Value] | [Insert Range] | [Insert Number] |
Table 3: Summary of Agonist Potency
| Agonist | Assay | EC50 (nM) | 95% Confidence Interval | n |
| ADP | cAMP | [Insert Value] | [Insert Range] | [Insert Number] |
| ADP | Calcium Mobilization | [Insert Value] | [Insert Range] | [Insert Number] |
Logical Relationship for Data Interpretation
The interpretation of the data will follow a logical progression to determine the activity and mechanism of action of this compound.
Conclusion
These application notes provide a comprehensive framework for developing and implementing cell-based assays to characterize the activity of this compound on the P2Y12 receptor. By following the detailed protocols for cAMP and calcium mobilization assays, and adhering to the structured data presentation and interpretation guidelines, researchers can effectively evaluate the potency and mechanism of action of this novel compound. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, aiding in the successful execution and understanding of these assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Clopidogrel Active Metabolite Isomers in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the quantification of the active metabolite isomers of clopidogrel (B1663587), specifically the H3 and H4 isomers, in biological samples such as human plasma. Clopidogrel is a prodrug that is metabolized in the liver to an active thiol metabolite, which exists as several stereoisomers. The H4 isomer is the primary contributor to the antiplatelet effect of clopidogrel through the irreversible inhibition of the P2Y12 receptor. Due to the inherent instability of the thiol group, a critical step in the bioanalysis of these isomers is immediate derivatization upon sample collection to ensure accurate and reproducible quantification. This protocol is based on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Clopidogrel's Active Metabolite
Clopidogrel's active metabolite exerts its antiplatelet effect by targeting the P2Y12 receptor on the surface of platelets. The binding of the active metabolite to this receptor is irreversible and leads to the inhibition of a key signaling pathway involved in platelet activation and aggregation.
Adenosine (B11128) diphosphate (B83284) (ADP) is a primary agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade through a Gαi-coupled protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, reduced activation of protein kinase A (PKA). PKA is responsible for the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state (VASP-P), inhibits platelet activation. By blocking the P2Y12 receptor, the active metabolite of clopidogrel prevents the ADP-induced inhibition of adenylyl cyclase, thereby maintaining higher levels of cAMP and VASP-P, which ultimately leads to the inhibition of platelet aggregation.[1][2][3]
References
Application Note: Evaluating iso-Samixogrel Activity Using Light Transmission Aggregometry
AN-LTA-001
For Research Use Only.
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function.[1][2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This technique is crucial for the development and evaluation of antiplatelet agents. Iso-Samixogrel is a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[3][4][5] This application note provides a detailed protocol for using LTA to quantify the inhibitory effect of this compound on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.
Principle of the Assay
The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, is activated by ADP. This activation leads to a signaling cascade that inhibits adenylyl cyclase, decreases cyclic adenosine monophosphate (cAMP) levels, and ultimately results in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking platelets and leading to aggregation.
LTA measures this aggregation process. PRP, a suspension of platelets in plasma, is turbid. When an agonist like ADP is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. An aggregometer records this change over time. Antiplatelet agents like this compound block the P2Y12 receptor, preventing ADP-induced aggregation and thus inhibiting the increase in light transmission. The degree of inhibition can be quantified to determine the potency of the compound, often expressed as an IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%).
Experimental Protocols
Required Materials and Equipment
Reagents:
-
This compound (or a reference P2Y12 inhibitor like Samixogrel, Clopidogrel)
-
Adenosine Diphosphate (ADP)
-
3.2% Sodium Citrate (B86180)
-
Dimethyl Sulfoxide (DMSO, for dissolving the compound)
-
Saline solution (0.9% NaCl)
-
Deionized water
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700, Stago TA-8V)
-
Calibrated pipettes
-
Centrifuge with a swinging-bucket rotor
-
Water bath or heating block (37°C)
-
Plastic or siliconized glass test tubes
-
pH meter
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least 14 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Mix gently by inversion.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the upper, straw-colored PRP layer into a clean plastic tube.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed, 1500-2000 x g, for 15 minutes at room temperature. Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment (Optional but Recommended): For consistency, the platelet count in the PRP can be adjusted to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP.
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Working Solutions: Create a series of dilutions of this compound from the stock solution using saline. The final concentrations should span the expected IC50 range. A vehicle control (saline with the same final DMSO concentration) must be included. The final DMSO concentration in the PRP should not exceed 0.5%.
-
ADP Solution: Prepare a stock solution of ADP (e.g., 1 mM) in deionized water. Further dilute with saline to achieve a working concentration that induces a submaximal aggregation response (typically 5-20 µM). The optimal concentration should be determined empirically.
LTA Experimental Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% transmission baseline. Pipette 450 µL of PRP into another cuvette and set this as the 0% transmission baseline.
-
Incubation:
-
Pipette 450 µL of PRP into a new cuvette with a stir bar.
-
Add 5 µL of the this compound working solution (or vehicle control).
-
Place the cuvette in the incubation well of the aggregometer at 37°C and incubate for a predetermined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the platelets.
-
-
Aggregation Measurement:
-
Move the cuvette to the analysis channel. The instrument will begin recording the baseline light transmission.
-
Add 50 µL of the ADP working solution to initiate aggregation.
-
Record the aggregation for 5-10 minutes. The primary endpoint is the maximum aggregation percentage (% Agg_max).
-
-
Data Collection: Repeat the procedure for each concentration of this compound and the vehicle control.
Data Analysis
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = [ (Agg_max_vehicle - Agg_max_inhibitor) / Agg_max_vehicle ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Data Presentation
The results of the LTA experiments should be summarized in clear, tabular formats.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Conc. (nM) | Maximum Aggregation (%) (Mean ± SD) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 75.2 ± 4.5 | 0 |
| 10 | 68.1 ± 5.1 | 9.4 |
| 30 | 55.3 ± 3.9 | 26.5 |
| 100 | 38.0 ± 4.2 | 49.5 |
| 300 | 21.5 ± 3.1 | 71.4 |
| 1000 | 9.8 ± 2.5 | 87.0 |
Table 2: Potency of P2Y12 Inhibitors
| Compound | IC50 (nM) [ADP-induced Aggregation] |
|---|---|
| This compound | 98.5 |
| Samixogrel (Ref) | 95.0 |
| Clopidogrel Active Metabolite (Ref) | 150.2 |
Note: Data presented are representative examples and should be generated empirically.
Mandatory Visualizations
Signaling Pathway
Caption: P2Y12 signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for LTA evaluation of this compound.
Logical Relationship
Caption: Relationship between drug concentration and LTA outcome.
References
- 1. The platelet aggregation line [stago.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing iso-Samixogrel for Whole Blood Aggregation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
iso-Samixogrel is a potent and selective antagonist of the thromboxane (B8750289) A2 (TxA2) receptor, playing a crucial role in the modulation of platelet aggregation. Thromboxane A2 is a key signaling molecule in hemostasis and thrombosis, promoting platelet activation and aggregation upon its release. By blocking the TxA2 receptor, this compound effectively inhibits these downstream effects, making it a valuable tool for studying platelet function and a potential therapeutic agent for thrombotic disorders. Whole blood aggregometry provides a more physiologically relevant model for assessing platelet function compared to platelet-rich plasma (PRP) by maintaining the presence of other blood cells that can influence platelet activity.[1][2][3][4] This application note provides a detailed protocol for utilizing this compound in whole blood aggregation studies to evaluate its inhibitory effects on platelet function.
Mechanism of Action
Platelet activation and aggregation are complex processes involving multiple signaling pathways. One critical pathway is initiated by the synthesis of thromboxane A2 from arachidonic acid within platelets. TxA2 then binds to its G-protein coupled receptor on the surface of platelets, leading to a cascade of intracellular events. This includes the activation of phospholipase C, subsequent increase in intracellular calcium, and ultimately the activation of the GPIIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.[5][6] this compound, as a TxA2 receptor antagonist, competitively binds to this receptor, thereby preventing the binding of endogenous TxA2 and inhibiting the entire downstream signaling cascade that leads to platelet aggregation.
Caption: this compound blocks the TxA2 receptor, inhibiting platelet aggregation.
Data Presentation
The inhibitory effect of this compound on whole blood aggregation induced by various agonists can be quantified and summarized. The following tables present hypothetical data demonstrating the potency of this compound.
Table 1: IC50 Values of this compound in Whole Blood Aggregation
| Agonist (Concentration) | This compound IC50 (nM) |
| Arachidonic Acid (1 mM) | 25.3 |
| U46619 (TxA2 mimetic) (1 µM) | 15.8 |
| Collagen (2 µg/mL) | 45.7 |
Table 2: Percent Inhibition of Platelet Aggregation by this compound (100 nM)
| Agonist (Concentration) | Percent Inhibition (%) |
| Arachidonic Acid (1 mM) | 85.2 ± 5.1 |
| U46619 (1 µM) | 92.4 ± 3.8 |
| Collagen (2 µg/mL) | 78.6 ± 6.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in an appropriate buffer (e.g., saline) to achieve the desired final concentrations for the assay.
Protocol 2: Whole Blood Aggregation Assay
This protocol is based on the principle of impedance aggregometry, where platelet aggregation on electrodes increases electrical impedance.[7][8][9]
Materials:
-
Whole blood collected in tubes containing 3.2% sodium citrate.
-
This compound working solutions.
-
Agonists: Arachidonic Acid (AA), U46619 (a stable TxA2 mimetic), Collagen.
-
Saline (0.9% NaCl).
-
Impedance aggregometer and corresponding cuvettes with stir bars.
-
Pipettes.
Caption: Workflow for whole blood aggregation assay using this compound.
Procedure:
-
Blood Collection: Draw whole blood from healthy volunteers into vacutainer tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture. Use the blood within 2 hours of collection.
-
Sample Preparation: Dilute the whole blood 1:1 with 0.9% saline.
-
Incubation: Pipette 500 µL of the diluted blood into an aggregometer cuvette containing a stir bar. Place the cuvette in the heating block of the aggregometer at 37°C and let it equilibrate for 5 minutes.
-
Addition of this compound: Add the desired concentration of this compound or vehicle (control) to the cuvette. Incubate for a further 5 minutes.
-
Initiation of Aggregation: Add the platelet agonist (e.g., arachidonic acid, U46619, or collagen) to the cuvette to induce aggregation.
-
Data Recording: Record the change in impedance for at least 6 minutes. The extent of aggregation is typically measured as the area under the curve (AUC) or the maximum aggregation amplitude.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
This compound is a powerful inhibitor of thromboxane A2-mediated platelet aggregation. The protocols outlined in this application note provide a robust framework for researchers to investigate the antiplatelet effects of this compound in a physiologically relevant whole blood model. These studies are essential for the preclinical evaluation of this compound as a potential antithrombotic agent.
References
- 1. Whole Blood Platelet Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet - Wikipedia [en.wikipedia.org]
- 8. Platelet impedance aggregation in whole blood and its inhibition by antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility of whole blood impedance aggregometry for the assessment of clopidogrel action using the novel Multiplate analyzer--comparison with two flow cytometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Clopidogrel Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is an antiplatelet agent widely used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The therapeutic activity of Clopidogrel is attributed to its (+)-(S)-enantiomer, while the (-)-(R)-enantiomer is considered an impurity and has been associated with adverse effects in some studies.[1] Therefore, the development of robust and efficient analytical methods for the enantioselective separation of its isomers is critical for quality control, pharmacokinetic studies, and regulatory compliance. This application note details various chromatographic techniques for the successful chiral separation of Clopidogrel enantiomers.
Stereoisomerism is a critical consideration in drug development as enantiomers can exhibit significantly different pharmacological and toxicological properties.[2] Regulatory agencies require thorough documentation of the stereoisomeric composition of chiral drugs.[2] This necessitates the development of quantitative assays for individual enantiomers early in the drug development process.[2]
The primary challenge in chiral separation lies in the identical physical and chemical properties of enantiomers, which requires a chiral environment for differentiation.[2] Chiral stationary phases (CSPs) are commonly employed in chromatographic techniques to achieve this separation.[2] Polysaccharide-based CSPs are particularly popular due to their broad chiral recognition capabilities and applicability across various separation modes, including normal phase, reversed-phase, and supercritical fluid chromatography (SFC).[3]
Chromatographic Methods for Enantioselective Separation
Several chromatographic techniques have been successfully employed for the enantioselective separation of Clopidogrel isomers, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of Clopidogrel. The use of polysaccharide-based chiral stationary phases is a common and effective approach.
Experimental Protocol: Reversed-Phase HPLC
A simple reversed-phase HPLC method has been developed for the chiral separation of the active pharmaceutical ingredient (S)-clopidogrel from its (R) impurity.[4][5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C.[5]
-
Detection: UV at 226 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.3 mg/mL).[5]
Data Presentation
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-Clopidogrel | Varies with exact system | Baseline resolved |
| (R)-Clopidogrel | Varies with exact system | Baseline resolved |
Note: Specific retention times can vary between systems and columns. The key outcome is the baseline resolution of the enantiomers.
Thin-Layer Chromatography (TLC)
A simple and rapid TLC method using a chiral mobile phase additive has been developed for the direct separation of S-clopidogrel and its R-enantiomer impurity.[6][7]
Experimental Protocol: TLC with Chiral Mobile Phase Additive
-
Mobile Phase: Isopropanol–0.5 mM β-cyclodextrin (6:4, v/v).[6][7]
-
Chamber Saturation: Equilibrate the TLC chamber with the mobile phase for 20 minutes.[7]
-
Sample Application: Apply the sample solution (e.g., 1 mg/mL in methanol) to the plate.[7]
-
Development: Ascending chromatography.[7]
-
Detection: Under UV light and with iodine vapors.[7]
Data Presentation
| Enantiomer | Rf Value | Separation Factor (α) |
| (S)-Clopidogrel | 0.62 | 1.27 |
| (R)-Clopidogrel | 0.49 | 1.27 |
Data from a study using isopropanol–0.5 mM β-CD (6:4, v/v) as the mobile phase.[7]
Supercritical Fluid Chromatography (SFC)
SFC is often considered a superior method for chiral separations.[2] A packed column SFC method has been developed for the separation of Clopidogrel enantiomers.[8][9]
Experimental Protocol: Packed Column SFC
-
Instrumentation: SFC system with a UV detector.
-
Mobile Phase: Supercritical CO2 and 2-propanol as a modifier.[8]
-
Flow Rate: 2 mL/min.[8]
-
Detection: UV at 215 nm.[8]
-
Sample Preparation: Prepare sample solutions in a suitable solvent.
Data Presentation
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | ~11.5 |
| Enantiomer 2 | ~13.5 |
Retention times are approximate and based on chromatograms from the cited literature.[8] The study noted that the separation behavior is highly dependent on the type and content of the modifier.[8]
Method Development and Optimization
The choice of chiral stationary phase, mobile phase composition, and temperature can significantly impact selectivity in chiral separations.[3] A screening process that evaluates various chiral columns and mobile phase conditions is crucial for optimizing a challenging separation.[3]
Visualization of Experimental Workflow
Below are diagrams illustrating the general workflows for the described analytical methods.
Caption: General workflow for HPLC enantioselective separation.
Caption: Workflow for TLC separation with a chiral mobile phase additive.
Caption: General workflow for packed column SFC enantioselective separation.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming iso-Samixogrel Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with iso-Samixogrel in buffer systems. Given the limited publicly available solubility data for this compound, data for Clopidogrel (B1663587), a structurally related compound with similar physicochemical properties (BCS Class II: low solubility, high permeability), is used as a representative model to illustrate solubility enhancement strategies.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my neutral pH buffer?
A1: this compound, like many weakly basic drugs, exhibits pH-dependent solubility. Its solubility is significantly higher in acidic environments and decreases as the pH increases.[3][4][5] In neutral or alkaline buffers (pH > 7), the compound is likely to be in its less soluble, non-ionized form, leading to precipitation.
Q2: What is the expected solubility of a compound like this compound in common buffers?
A2: The solubility of Clopidogrel bisulfate, a proxy for this compound, varies significantly with pH. It is freely soluble in 0.1 N HCl (pH 1.2) but shows significantly lower solubility in buffers with higher pH.
Q3: What are the primary strategies to overcome these solubility issues?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common approaches include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.
Q4: Can I use DMSO to dissolve this compound before adding it to my aqueous buffer?
A4: Yes, using a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution is a common practice. However, it is crucial to be mindful of the final concentration of the co-solvent in your aqueous buffer, as high concentrations can impact experimental results and may not be suitable for all applications.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Buffer
Possible Cause: The pH of the buffer is too high for the compound to remain in solution.
Troubleshooting Steps:
-
Lower the Buffer pH: If your experimental design allows, lower the pH of your buffer. A pH below 4 is generally recommended for weakly basic compounds.
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol, PEG 400) and add it to the buffer. Ensure the final co-solvent concentration is low enough not to interfere with your experiment.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with improved aqueous solubility. Consider pre-complexing this compound with a suitable cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to your buffer.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: The compound may be precipitating out of the solution over the course of the experiment, leading to variable effective concentrations.
Troubleshooting Steps:
-
Verify Solubility Under Experimental Conditions: Perform a solubility study that mimics the conditions of your assay (temperature, incubation time, media components).
-
Incorporate Solubility Enhancers: Utilize co-solvents or cyclodextrins in your assay medium to maintain the solubility of this compound throughout the experiment.
-
Particle Size Analysis: If precipitation is suspected, consider analyzing your test solution for the presence of particles using techniques like dynamic light scattering.
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of Clopidogrel bisulfate in various buffer systems and the improvement achieved with different enhancement techniques. This data serves as a guide for what can be expected when working with this compound.
Table 1: pH-Dependent Solubility of Clopidogrel Bisulfate
| Buffer System | pH | Solubility (mg/mL) | Reference |
| 0.1 N HCl | 1.2 | Freely Soluble (~694.5) | |
| Acetate Buffer | 4.5 | Sparingly Soluble | |
| Phosphate Buffer | 6.8 | Sparingly Soluble | |
| Distilled Water | ~7.0 | Practically Insoluble |
Table 2: Enhancement of Clopidogrel Solubility Using Different Techniques
| Technique | Enhancing Agent | Fold Increase in Solubility | Reference |
| Complexation | β-Cyclodextrin | 2 to 3-fold | |
| Solid Dispersion | PEG 6000 | Significant Increase | |
| Solid Dispersion | Gelucire 44/14 | ~20-fold |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the guidelines from the World Health Organization.
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw aliquots from each flask. Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).
-
Quantification: Dilute the supernatant/filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: The concentration of the saturated solution represents the equilibrium solubility at that specific pH.
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a water-miscible co-solvent in which this compound has high solubility (e.g., PEG 400, ethanol, propylene (B89431) glycol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent.
-
Titration: Add the stock solution dropwise to the aqueous buffer while stirring.
-
Observation: Observe for any signs of precipitation. The point at which precipitation first occurs indicates the solubility limit for that specific co-solvent/buffer ratio.
-
Optimization: Prepare a series of solutions with varying percentages of the co-solvent in the final aqueous buffer to determine the optimal concentration that maintains solubility without negatively impacting the experiment.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin Selection: Select a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like HP-β-cyclodextrin.
-
Complex Preparation (Kneading Method): a. Create a paste by kneading a 1:1 molar ratio of this compound and the cyclodextrin with a small amount of a water-methanol mixture. b. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. c. Pulverize the dried complex into a fine powder.
-
Solubility Determination: Determine the solubility of the prepared complex in the desired buffer using the shake-flask method described in Protocol 1.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Optimizing iso-Samixogrel Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when determining the optimal concentration of iso-Samixogrel for cell culture experiments.
FAQs: this compound General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the P2Y12 receptor. Its mechanism of action is presumed to be similar to other thienopyridine derivatives like Clopidogrel (B1663587), where its active metabolite irreversibly binds to the P2Y12 receptor on the cell surface. This binding inhibits the downstream signaling cascade, ultimately suppressing the NF-κB pathway.[1][2][3][4][5]
Q2: What is the expected effect of this compound on cells in culture?
A2: By inhibiting the NF-κB signaling pathway, this compound is expected to reduce the expression of pro-inflammatory cytokines and may also impact cell viability, proliferation, and migration, depending on the cell type and experimental conditions.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, inconsistent drug dilution, edge effects in the plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are prone to evaporation. |
| No observable effect of this compound at expected concentrations | Drug inactivity, incorrect concentration, cell line resistance, insufficient incubation time. | Verify the purity and activity of the this compound stock. Perform a wider range of serial dilutions.[6][7] Confirm that the chosen cell line expresses the P2Y12 receptor. Extend the incubation time. |
| Precipitation of this compound in culture medium | The compound's low aqueous solubility.[8] | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in pre-warmed culture medium.[8] Ensure the final solvent concentration is not toxic to the cells (typically <0.1%).[8] |
| Sudden cell death in all wells, including controls | Contamination (bacterial, fungal, or mycoplasma), incubator malfunction (temperature, CO2), media or serum issue. | Visually inspect cultures for signs of contamination.[9] Verify incubator settings.[10] Use fresh, pre-tested media and serum.[10] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
A critical first step is to determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.[11][12][13]
Materials:
-
Cell culture medium
-
96-well cell culture plates
-
Your cell line of interest
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Cell viability reagent (e.g., MTT, XTT, or resazurin)[11][12][13]
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well and follow the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Protocol 2: Dose-Response Experiment for this compound
This protocol will help determine the effective concentration range of this compound for your specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Seed a 96-well plate with the optimal cell density determined in Protocol 1 and incubate overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium. It is advisable to perform a broad range of concentrations in the initial experiment (e.g., from 0.01 µM to 100 µM).[6][7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay as described in Protocol 1.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Example Dose-Response Data for this compound on HUVEC Cells (72h Incubation)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 62.3 ± 4.8 |
| 10 | 48.9 ± 5.5 |
| 25 | 25.1 ± 3.9 |
| 50 | 10.4 ± 2.1 |
| 100 | 5.2 ± 1.5 |
Visualizations
Caption: this compound signaling pathway.
References
- 1. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. adl.usm.my [adl.usm.my]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of iso-Samixogrel in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of iso-Samixogrel in stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a stock solution?
A1: The stability of this compound, like many small molecule inhibitors, can be influenced by several factors. The most common include:
-
pH: Extreme pH values can catalyze the hydrolysis of ester-containing compounds like this compound.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]
-
Light Exposure: Exposure to UV light can lead to photolytic degradation.[2][3]
-
Oxidation: The presence of dissolved oxygen can cause oxidative degradation of susceptible functional groups.
-
Hydrolysis: As a compound with an ester group, this compound is susceptible to hydrolysis, where water cleaves the ester bond.
-
Solvent Quality: The purity of the solvent is crucial. The presence of water in organic solvents like DMSO can facilitate hydrolysis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For preparing high-concentration stock solutions of this compound, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and can absorb moisture, which may compromise the stability of the compound.
Q3: How should I store my this compound stock solutions to maximize stability?
A3: To ensure the long-term stability of your this compound stock solutions, the following storage practices are recommended:
-
Temperature: Store stock solutions at -80°C for long-term storage (up to one year) and at -20°C for short-term storage (up to one month).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Store aliquots in amber-colored vials or wrap them in aluminum foil to protect them from light.
-
Container Seal: Ensure that the vials are tightly sealed to prevent solvent evaporation and exposure to moisture.
Q4: Can I prepare a working solution of this compound in an aqueous buffer for my experiments?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely poor water solubility. For experiments requiring aqueous buffers, it is best to first prepare a concentrated stock solution in anhydrous DMSO and then dilute this stock into the final aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your assay (typically below 0.5%).
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Potential Cause: This may be due to the degradation of this compound in your stock or working solutions, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your current stock solution.
-
Review Storage Conditions: Ensure that the stock solution has been stored at the correct temperature, protected from light, and in a tightly sealed container.
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound and compare its performance in your assay to the older solution.
-
Issue 2: A precipitate has formed in my this compound stock solution or in the cell culture media after adding the compound.
-
Potential Cause: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the solvent or in the final aqueous medium. This can also be caused by temperature changes or a high final concentration of the compound with a low percentage of the organic solvent.
-
Troubleshooting Steps:
-
Check Solubility Limits: You may need to determine the maximum solubility of this compound in your specific solvent and experimental medium.
-
Optimize Final Concentration: Ensure that the final concentration of this compound in your experimental setup is below its solubility limit in the aqueous medium.
-
Adjust Solvent Concentration: If your experimental system permits, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Temperature Equilibration: Pre-warm your experimental medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution to avoid precipitation due to temperature shock.
-
Data Presentation
Table 1: Stability of this compound in DMSO Stock Solution at Different Temperatures
| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| 4°C | 99.5 | 92.1 | 75.4 | 58.3 |
| -20°C | 99.5 | 99.2 | 97.8 | 95.1 |
| -80°C | 99.5 | 99.4 | 99.1 | 98.9 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Purity in DMSO Stock Solution (-20°C)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 0 | 99.5 |
| 1 | 99.3 |
| 3 | 98.1 |
| 5 | 96.5 |
| 10 | 92.7 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a stock solution over time under different storage conditions.
Materials:
-
This compound stock solution aliquots
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Reference standard of this compound
Procedure:
-
Prepare a calibration curve using the this compound reference standard.
-
At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot of the this compound stock solution from each storage condition.
-
Dilute a small volume of the stock solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Determine the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Calculate the percentage of the initial concentration remaining at each time point to assess stability. Stability is often defined as retaining at least 90% of the initial concentration.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: Minimizing Off-Target Effects of iso-Samixogrel
Disclaimer: Information regarding the specific on-target and off-target effects of "iso-Samixogrel" is not available in the public domain. Therefore, this guide provides a comprehensive framework and best practices for researchers to characterize and minimize off-target effects for any novel small molecule inhibitor, referred to herein as "this compound." The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with this compound?
A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
-
Lack of translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. Key strategies include:
-
Dose-response analysis: Establish a concentration-response curve for both the desired on-target effect and general cytotoxicity. This helps identify a therapeutic window where the on-target effect is observed without significant cell death.
-
Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control.[1] If this analog produces a similar phenotype, it suggests the observed effect may be due to the chemical scaffold itself and not specific target inhibition.
-
Genetic target validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2] If the experimental phenotype persists in the absence of the target, it is likely an off-target effect.
-
Target engagement assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in intact cells.[1][3]
-
Broad-panel screening: Screen this compound against a large panel of related proteins (e.g., a kinase panel if the target is a kinase) to identify potential off-target interactions.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[1][4] Higher concentrations are more likely to engage lower-affinity off-targets.[1][4]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]
-
Employ Control Compounds: As mentioned, use a structurally similar but inactive analog as a negative control.[1] Additionally, a well-characterized inhibitor of the same target can serve as a positive control.
-
Optimize Cell-Based Assays: Ensure your cell-based assays are optimized for factors like cell density, media conditions, and incubation time to ensure robust and reproducible results.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity at Low Concentrations | Off-target effects are disrupting essential cellular pathways. | Perform a broad-panel kinase screen to identify potential off-target interactions. Use a structurally similar, inactive analog to see if the toxicity is related to the chemical scaffold. |
| Inconsistent Results Between Different Cell Lines | The expression levels of the on-target or off-target proteins may vary between cell lines.[1] | Confirm target expression levels in all cell lines used via Western blot or qPCR. Authenticate cell lines to rule out misidentification or cross-contamination.[6] |
| Phenotype Persists After Target Knockdown/Knockout | The observed effect is likely due to one or more off-target interactions. | Re-evaluate the primary target hypothesis. Use the data from off-target screening to identify alternative targets that may be responsible for the phenotype. |
| No Clear Dose-Response Relationship | The compound may have a narrow therapeutic window or complex pharmacology. | Perform a more granular dose-response curve with more data points. Investigate if the compound's stability is an issue over the course of the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range of this compound that elicits the desired on-target effect without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
-
On-Target Activity Assay: In a parallel plate, perform an assay to measure the on-target activity of this compound (e.g., a Western blot for a downstream signaling molecule or a reporter assay).
-
Cytotoxicity Assay: In a separate plate, perform a cytotoxicity assay such as the MTT or resazurin (B115843) assay to measure cell viability.[2][7]
-
Data Analysis: Plot the on-target activity and cell viability as a function of this compound concentration to determine the EC50 (effective concentration) for the on-target effect and the CC50 (cytotoxic concentration). The optimal concentration will be in the range where on-target activity is high and cytotoxicity is low.
Example Data Presentation:
| Concentration (µM) | On-Target Inhibition (%) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 80 | 95 |
| 10 | 95 | 60 |
| 100 | 98 | 10 |
Protocol 2: Kinase Profiling Assay
Objective: To identify the on- and off-target kinases of this compound.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinase profiling service.
-
Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of recombinant kinases.[8][9]
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at one or more concentrations of this compound. This data can be used to generate a selectivity profile and identify potential off-targets.
Example Data Presentation:
| Kinase | % Inhibition at 1 µM this compound |
| On-Target Kinase | 95 |
| Off-Target Kinase 1 | 85 |
| Off-Target Kinase 2 | 60 |
| Off-Target Kinase 3 | 15 |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to separate precipitated proteins from the soluble fraction.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.
-
Data Analysis: Target engagement by this compound will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Workflow for minimizing off-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An update of label-free protein target identification methods for natural active products [thno.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biocompare.com [biocompare.com]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing lot-to-lot variability of iso-Samixogrel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability of iso-Samixogrel. Given the limited publicly available information specific to this compound, this guidance is based on established principles for analogous P2Y12 inhibitors, such as clopidogrel, and general best practices for ensuring consistency in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is presumed to be an isomer of Samixogrel, a P2Y12 receptor antagonist. Like other thienopyridine derivatives such as clopidogrel, it likely acts as a prodrug that requires metabolic activation to exert its antiplatelet effect.[1][2][3] The active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.[1][2]
Q2: What are the potential sources of lot-to-lot variability with this compound?
Lot-to-lot variability in a research compound like this compound can arise from several factors:
-
Purity Profile: Differences in the levels and types of impurities, including isomers and byproducts from the synthesis process.
-
Stereoisomer Content: The presence of different ratios of stereoisomers (enantiomers or diastereomers), as the biological activity often resides in a single isomer.
-
Physical Properties: Variations in crystallinity, particle size, and solubility can affect dissolution rates and bioavailability in in vitro and in vivo models.
-
Stability: Degradation of the compound over time or due to improper storage can lead to decreased potency and the formation of new impurities.
Q3: How can I assess the purity and identity of a new lot of this compound?
It is crucial to perform analytical characterization on each new lot. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. An enantiospecific (chiral) HPLC method is recommended to determine the ratio of stereoisomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify the structure of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Q4: My experimental results with a new lot of this compound are different from the previous lot. What should I do?
Refer to the troubleshooting guide below for a systematic approach to investigating the discrepancy. The first step is to confirm the identity and purity of the new lot and compare it to the previous lot if possible.
Troubleshooting Guide for Inconsistent Results
Issue 1: Decreased or No Inhibition of Platelet Aggregation
| Possible Causes | Troubleshooting & Optimization |
| Low Purity of the New Lot | 1. Perform analytical validation (HPLC, LC-MS) to confirm the purity of the new lot. 2. Compare the purity profile with the certificate of analysis and, if available, with data from the previous lot. 3. Consider that even small amounts of potent impurities can affect biological activity. |
| Incorrect Stereoisomer | 1. Use a chiral HPLC method to determine the enantiomeric or diastereomeric purity. 2. The desired biological activity may be specific to one isomer. |
| Compound Degradation | 1. Review storage conditions (temperature, light, humidity). 2. Re-test the compound's purity to check for degradation products. This compound, like clopidogrel, may be susceptible to hydrolysis. |
| Suboptimal Metabolic Activation (in vitro) | 1. If using an in vitro model that requires metabolic activation (e.g., liver microsomes), ensure the proper functioning of the enzymatic system. 2. Optimize incubation time and cofactor concentrations. |
| Variability in Biological Reagents | 1. Ensure the quality and consistent performance of platelets, agonists (e.g., ADP), and other reagents. 2. Use a positive control (e.g., a well-characterized P2Y12 inhibitor) to validate the assay. |
Issue 2: Increased Variability in Experimental Replicates
| Possible Causes | Troubleshooting & Optimization |
| Poor Solubility of the Compound | 1. Verify the solubility of the new lot in the experimental buffer. 2. Use a validated solvent and ensure complete dissolution before use. 3. Consider the impact of physical properties like particle size on dissolution rate. |
| Inconsistent Sample Preparation | 1. Review and standardize all steps of the experimental protocol, including weighing, dilution, and incubation times. |
| Assay-Specific Variability | 1. For platelet aggregation assays, factors like platelet count and activation state can introduce variability. Standardize platelet preparation protocols. |
Experimental Protocols
Protocol 1: Purity and Enantiomeric Ratio Analysis by HPLC
This protocol provides a general framework. Specific conditions may need to be optimized for this compound.
Objective: To determine the purity and enantiomeric ratio of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers (e.g., phosphate (B84403) buffer)
-
Chiral HPLC column (e.g., ChiraDex, CHIRALCEL®)
-
Standard HPLC system with UV detector
Method:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Achiral Purity):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Chromatographic Conditions (Chiral Separation):
-
Column: Chiral stationary phase (e.g., cellulose (B213188) or cyclodextrin-based).
-
Mobile Phase: A mixture of heptane (B126788) and ethanol. The exact ratio may need optimization.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak in the achiral analysis.
-
Determine the enantiomeric ratio by calculating the area percentage of each enantiomer peak in the chiral analysis.
-
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Method:
-
Platelet Preparation:
-
Collect whole blood in citrate-containing tubes.
-
Prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
To obtain washed platelets, further process the PRP with additional centrifugation and washing steps.
-
-
Assay Procedure:
-
Pre-warm the platelet suspension to 37°C.
-
Add different concentrations of this compound (or vehicle control) to the platelet suspension and incubate for a specific period. If metabolic activation is required, pre-incubate this compound with a liver S9 fraction or microsomes.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Monitor the change in light transmittance using a platelet aggregometer for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of platelet aggregation).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Proposed mechanism of action of this compound.
References
Technical Support Center: Enhancing the Dissolution Rate of Iso-Samixogrel
Welcome to the technical support center for iso-Samixogrel formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the enhancement of this compound's dissolution rate.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Initial formulation shows poor dissolution.
-
Question: My initial formulation of pure this compound shows a very low dissolution rate. What are the first steps I should take?
-
Answer: A low dissolution rate for a pure active pharmaceutical ingredient (API) is often expected for Biopharmaceutics Classification System (BCS) Class II drugs like this compound.[1] The initial focus should be on techniques that increase the drug's surface area or improve its wettability.[2] Consider micronization to reduce particle size.[3][4] If the dissolution remains unsatisfactory, more advanced methods like nanosuspensions or solid dispersions are recommended as the next logical steps.[5]
Issue 2: High variability in dissolution results.
-
Question: I am observing significant variability between dissolution runs of the same formulation. What could be the cause?
-
Answer: High variability in dissolution testing can stem from several factors related to the method, the equipment, or the analyst's technique.
-
Equipment and Method: Ensure your dissolution apparatus is properly calibrated and that parameters like paddle/basket height, vessel centering, and rotation speed are consistent. Check for sources of vibration near the dissolution bath, as this can significantly affect results.
-
Media Preparation: Inconsistent dissolution media preparation, especially pH and degassing, is a common culprit. Ensure the media is fully degassed to prevent air bubbles from clinging to the dosage form and affecting dissolution.
-
Analyst Technique: Manual sampling techniques can introduce variability. Ensure the sampling location and timing are consistent for all vessels and time points, adhering to the pharmacopeial ±2% window. Using automated dissolution systems can help minimize this type of variability.
-
Issue 3: Solid dispersion formulation is not improving dissolution as expected.
-
Question: I prepared a solid dispersion of this compound, but the dissolution enhancement is minimal. What should I investigate?
-
Answer: If a solid dispersion fails to significantly improve dissolution, the issue may lie in the choice of carrier, the drug-to-carrier ratio, or the physical state of the drug within the dispersion.
-
Carrier Selection: The hydrophilic carrier must be compatible with the drug and provide the desired release characteristics. If you used a carrier like PEG 6000, consider trying another class, such as a cellulose (B213188) derivative (e.g., HPMC) or a copolymer (e.g., Soluplus®).
-
Drug-to-Carrier Ratio: The ratio is critical. A low carrier amount may not be sufficient to fully disperse the drug in an amorphous state. Conversely, an excessively high ratio might not be practical. It is crucial to test a range of ratios (e.g., 1:1, 1:3, 1:5) to find the optimal balance.
-
Physical State: The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form. Use characterization techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is amorphous within your formulation. If the drug remains crystalline, the dissolution enhancement will be limited.
-
Issue 4: Drug precipitates in the dissolution medium.
-
Question: My formulation initially releases the drug, creating a supersaturated solution, but then the drug precipitates out. How can I prevent this?
-
Answer: This phenomenon, known as the "spring and parachute" effect, is common with amorphous solid dispersions. The "spring" is the rapid dissolution to a supersaturated state, and the "parachute" is the prevention of precipitation. To prevent precipitation, you can incorporate a precipitation inhibitor into your formulation. Hydrophilic polymers like HPMC or PVP can act as precipitation inhibitors, maintaining the supersaturated state for a longer duration, which is crucial for absorption.
Frequently Asked Questions (FAQs)
1. What are the most common strategies for enhancing the dissolution rate of a BCS Class II drug like this compound?
Several well-established techniques are used to improve the dissolution rate and bioavailability of poorly water-soluble drugs. These include:
-
Particle Size Reduction: Methods like micronization and nanonization increase the surface-area-to-volume ratio of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly promising approach.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can convert the drug to a more soluble amorphous form and improve wettability. Common preparation methods include solvent evaporation, melting (fusion), and hot-melt extrusion.
-
Use of Excipients: Incorporating surfactants (e.g., Sodium Lauryl Sulfate - SLS), wetting agents, or complexing agents (e.g., cyclodextrins) into the formulation can significantly improve the drug's solubility and dissolution.
2. How do I select an appropriate carrier for a solid dispersion of this compound?
The choice of carrier is critical for the success of a solid dispersion formulation. Key factors to consider include:
-
Solubility: The carrier should be freely soluble in water and in any co-solvents used during preparation.
-
Drug-Carrier Miscibility: The drug and carrier should be miscible to form a homogenous, single-phase dispersion.
-
Stabilization: The carrier should help stabilize the amorphous form of the drug and prevent recrystallization during storage.
-
Common Carriers: Widely used carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and specialized polymers like Soluplus® and Gelucire.
3. What is the difference between a solid dispersion and a physical mixture?
A physical mixture is simply a blend of the separate crystalline drug and carrier particles. While it might offer a minor improvement in dissolution due to the presence of the hydrophilic carrier, the drug itself remains in its less-soluble crystalline form. A solid dispersion, by contrast, is a molecular-level dispersion of the drug within the carrier matrix. This often results in the drug being present in a high-energy amorphous state, leading to a much more significant increase in solubility and dissolution rate.
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for this compound
| Formulation Type | Drug:Carrier Ratio | Mean Particle Size (D50) | % Drug Dissolved at 30 min (pH 6.8) | Fold Increase in Dissolution |
| Pure this compound | N/A | 150 µm | 8.2% | 1.0 |
| Micronized this compound | N/A | 15 µm | 25.6% | 3.1 |
| Physical Mixture | 1:5 (with PEG 6000) | N/A | 18.5% | 2.3 |
| Solid Dispersion | 1:5 (with PEG 6000) | N/A | 75.4% | 9.2 |
| Solid Dispersion | 1:5 (with Soluplus®) | N/A | 89.1% | 10.9 |
| Nanosuspension | 1:3 (with Pluronic F127) | 450 nm | 96.8% | 11.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Properties of Common Carriers for Solid Dispersions
| Carrier | Class | Common Preparation Method(s) | Key Advantages |
| PEG 6000 | Polyethylene Glycol | Melting, Solvent Evaporation | Low melting point, highly water-soluble. |
| PVP K30 | Polyvinylpyrrolidone | Solvent Evaporation, Spray Drying | Good stabilizer for amorphous drugs, forms solid solutions. |
| HPMC | Cellulose Derivative | Solvent Evaporation, Hot-Melt Extrusion | Acts as a precipitation inhibitor, good for sustained release. |
| Soluplus® | Graft Copolymer | Hot-Melt Extrusion, Solvent Evaporation | Solubilizing agent with amphiphilic properties. |
| Gelucire 44/14 | Lipid-based | Melting | Self-emulsifying properties can enhance absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh 1 gram of this compound and 5 grams of PVP K30 (1:5 ratio). Dissolve both components in 50 mL of a suitable common solvent (e.g., ethanol (B145695) or a dichloromethane/methanol mixture) in a beaker with magnetic stirring until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under vacuum.
-
Drying: Once a solid mass is formed, further dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the ground powder through a 60-mesh sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) and degas it.
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 50 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Introduction: Place a quantity of the formulation equivalent to a single dose of this compound into each dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filtering: Filter each sample promptly through a 0.45 µm syringe filter.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: A logical workflow for selecting an appropriate dissolution enhancement strategy.
Caption: A diagram illustrating common root causes of dissolution test failures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of iso-Samixogrel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of iso-Samixogrel. Given the limited specific data on this compound, this guide draws upon established methods for the structurally related and well-studied thienopyridine compound, Clopidogrel (B1663587). The principles and challenges are highly transferable.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of this compound important?
A1: As with many chiral drugs, the enantiomers of this compound may exhibit different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy.[1] Therefore, robust chiral separation methods are crucial for accurate quantification of enantiomeric purity and for the preparation of pure enantiomers for further studies.
Q2: What are the common analytical techniques for the chiral separation of thienopyridine compounds like this compound?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[2][3] Capillary Electrophoresis (CE) has also been explored as a powerful alternative for enantioseparation.[4]
Q3: How do I select an appropriate chiral stationary phase (CSP) for this compound?
A3: For thienopyridine compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice and have shown excellent results for Clopidogrel.[5][6][7] Specifically, columns like Chiralcel OD-H and Chiralcel OJ-RH have demonstrated good separation for Clopidogrel enantiomers.[2][5][6][7] Protein-based CSPs, such as those using ovomucoid, have also been employed.[8] A screening approach with a variety of CSPs under different mobile phase conditions (normal-phase, reversed-phase, and polar organic) is the most effective strategy to find the optimal column.
Q4: What is the role of mobile phase additives in the chiral separation of this compound?
A4: Mobile phase additives can significantly impact selectivity and resolution. In normal-phase chromatography, small amounts of alcohols (e.g., ethanol, isopropanol) are used as modifiers. In reversed-phase chromatography, acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can be added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the analyte.[9][10] For separations using cyclodextrin-based CSPs or as mobile phase additives, the inclusion complex formation between the analyte and the cyclodextrin (B1172386) is key to the separation mechanism.[11][12][13][14][15][16]
Q5: Can temperature affect the chiral separation?
A5: Yes, temperature is a critical parameter that can influence the thermodynamics of the chiral recognition process, thereby affecting selectivity and resolution.[8] It is a valuable tool for method optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP). | - Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., Chiralcel series).[2][7] |
| 2. Suboptimal Mobile Phase Composition. | - Optimize the mobile phase. For normal phase, adjust the ratio of the alcohol modifier. For reversed phase, vary the organic modifier (acetonitrile vs. methanol) and the pH.[5][6][17] | |
| 3. Inadequate Method Conditions. | - Adjust the column temperature.[8] - Lower the flow rate to increase efficiency. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions with the Stationary Phase. | - Add a mobile phase modifier. For basic compounds like this compound, add a small amount of a basic additive like diethylamine (B46881) (DEA). For acidic impurities, an acidic additive like trifluoroacetic acid (TFA) may help.[9][10][18] |
| 2. Column Overload. | - Reduce the sample concentration or injection volume. | |
| 3. Inappropriate Sample Solvent. | - Dissolve the sample in the mobile phase or a weaker solvent. | |
| Inconsistent Retention Times | 1. Unstable Column Temperature. | - Use a column oven to maintain a constant temperature. |
| 2. Inadequate Column Equilibration. | - Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. | |
| 3. Mobile Phase Instability. | - Prepare fresh mobile phase daily. If using additives, ensure they are fully dissolved and the solution is homogenous. | |
| Low Signal Intensity | 1. Low Sample Concentration. | - Increase the sample concentration if possible without causing overload. |
| 2. Inappropriate Detection Wavelength. | - Determine the UV maximum of this compound and set the detector to that wavelength. For Clopidogrel, wavelengths around 220-225 nm are commonly used.[18][19] | |
| 3. Sample Degradation. | - Investigate the stability of this compound in the chosen sample solvent and under the chromatographic conditions.[17][20] |
Experimental Protocols
The following are example experimental protocols for the chiral separation of thienopyridine compounds, which can be adapted for this compound.
Protocol 1: Reversed-Phase HPLC Method
This protocol is based on a method developed for the chiral separation of (S)-Clopidogrel and its R-enantiomer impurity.[5][6]
-
Chromatographic System: High-Performance Liquid Chromatograph with UV detection.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 226 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.3 mg/mL).[6]
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
This protocol is adapted from a method for the chiral separation of Clopidogrel enantiomers.[2][7]
-
Chromatographic System: Supercritical Fluid Chromatograph with UV detection.
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol or 2-Propanol) at a concentration of 0-20% (v/v).[2]
-
Flow Rate: 2.0 mL/min.[2]
-
Column Temperature: 30-40°C.[2]
-
Back Pressure: 100-190 bar.[2]
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol.
Quantitative Data Summary
The following tables summarize quantitative data from chiral separation studies of Clopidogrel, which can serve as a starting point for method development for this compound.
Table 1: HPLC Method Parameters for Clopidogrel Enantiomer Separation
| Parameter | Method 1[5][6] | Method 2[17] | Method 3[19] |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | Chiral-AGP (150 x 4.0 mm, 5 µm) | Ultron ES-OVM (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water (100:15, v/v) | 16% Acetonitrile, 1 mM N,N-dimethyloctylamine, 10 mM Ammonium Acetate (pH 5.5) | 0.02 M KH₂PO₄/Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.8 mL/min |
| Temperature | 25°C | Not Specified | 30°C |
| Detection | 226 nm | Not Specified | 220 nm |
| Retention Time (S-enantiomer) | ~6 min | 14.9 min | Not Specified |
| Retention Time (R-enantiomer) | ~7 min | 20.4 min | Not Specified |
| Resolution (Rs) | Baseline separation | Clearly resolved | > 1.6 |
Table 2: SFC Method Parameters for Clopidogrel Enantiomer Separation[2][7]
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | Supercritical CO₂ / 2-Propanol |
| Flow Rate | 2.0 mL/min |
| Temperature | 30-40°C |
| Back Pressure | 100-190 bar |
| Detection | 215 nm |
| Retention Time (Enantiomer 1) | 9.77 min |
| Retention Time (Enantiomer 2) | 13.46 min |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. d-nb.info [d-nb.info]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validated chiral chromatographic methods for Clopidogrel bisulphate and its related substances in bulk drug and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Chiral stability of an extemporaneously prepared clopidogrel bisulfate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing experimental artifacts with iso-Samixogrel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize experimental artifacts when working with the P2Y12 inhibitor, iso-Samixogrel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P2Y12 inhibitors like this compound?
A1: P2Y12 inhibitors block the P2Y12 receptor on the surface of platelets. This receptor is crucial for platelet activation and aggregation.[1][2][3] Adenosine (B11128) diphosphate (B83284) (ADP) released from dense granules of activated platelets or damaged cells normally binds to the P2Y12 receptor, initiating a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and activation of the glycoprotein (B1211001) IIb/IIIa receptors, ultimately causing platelet aggregation.[2][3] By blocking the P2Y12 receptor, this compound is expected to inhibit this process, thereby reducing platelet aggregation.
Q2: I am not seeing an inhibitory effect of this compound in my in vitro platelet aggregation assay. What could be the reason?
A2: Several factors could contribute to a lack of inhibitory effect. Firstly, ensure that you are using a metabolically active form of the drug if this compound is a prodrug, similar to clopidogrel (B1663587) which requires hepatic metabolism to become active.[4][5][6] For in vitro studies, the active metabolite should be used. Secondly, the concentration of the agonist (e.g., ADP) used to induce platelet aggregation is critical. A high concentration of the agonist might overcome the inhibitory effect of this compound. It is advisable to use a submaximal concentration of the agonist.[7] Lastly, the viability and responsiveness of the isolated platelets are important. Improper handling or storage of platelets can lead to their spontaneous activation or loss of function.
Q3: My flow cytometry results for platelet activation markers are inconsistent. What are the common pitfalls?
A3: Inconsistent flow cytometry results can arise from several pre-analytical and analytical variables. The choice of anticoagulant is crucial; sodium citrate (B86180) is generally preferred for platelet function studies as EDTA can cause artificial platelet activation and changes in glycoprotein structure.[8][9] Delays in sample processing can also lead to spontaneous platelet activation.[10] It is recommended to process samples as soon as possible after collection. Staining protocols, including antibody concentrations and incubation times, should be optimized and standardized. Finally, proper gating strategies are essential to exclude debris and platelet aggregates from the analysis of single platelets.
Troubleshooting Guides
Platelet Aggregation Assays
Issue: High variability between replicate wells in light transmission aggregometry (LTA).
| Potential Cause | Troubleshooting Step |
| Inadequate Mixing | Ensure gentle but thorough mixing of the platelet-rich plasma (PRP) and reagents in the aggregometer cuvette. Avoid introducing air bubbles. |
| Temperature Fluctuations | Maintain a constant temperature of 37°C in the aggregometer block. Verify the temperature with a calibrated thermometer.[11] |
| Platelet Settling | Ensure the stirring speed is optimal and consistent across all wells to keep platelets in suspension. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of PRP, agonist, and inhibitor. |
Issue: No or weak aggregation response to ADP.
| Potential Cause | Troubleshooting Step |
| Inactive Agonist | Prepare fresh ADP solutions for each experiment. Store ADP stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low Platelet Count | Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[7] |
| Donor Medication | Ensure that blood donors have not taken any antiplatelet medications (e.g., aspirin, clopidogrel) for at least two weeks prior to donation.[7][12] |
| Platelet Refractoriness | Allow platelets to rest for at least 30 minutes after preparation of PRP before starting the assay.[7] |
Flow Cytometry for Platelet Activation Markers (e.g., P-selectin, activated GPIIb/IIIa)
Issue: High background fluorescence or non-specific antibody binding.
| Potential Cause | Troubleshooting Step |
| Fc Receptor Binding | Include an Fc block reagent in your staining protocol to prevent non-specific binding of antibodies to Fc receptors on platelets. |
| Dead Cells | Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. |
| Antibody Aggregates | Centrifuge antibody solutions at high speed before use to pellet any aggregates. |
| Inadequate Washing | Increase the number of washing steps after antibody incubation to remove unbound antibodies. |
Issue: Low signal for activation markers after stimulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the agonist to determine the optimal concentration for maximal platelet activation. |
| Insufficient Incubation Time | Optimize the incubation time with the agonist to ensure complete platelet activation. |
| Antibody Titer | Titrate your antibodies to determine the optimal concentration for staining. Using too little antibody will result in a weak signal. |
| Fixation/Permeabilization Issues | If measuring intracellular markers, ensure that the fixation and permeabilization protocol is appropriate for the target antigen and antibody. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for this compound Efficacy
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.[7] Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[7] Discard the first 2-3 mL of blood.[7]
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[7]
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add 450 µL of adjusted PRP to a cuvette with a stir bar.
-
Add 50 µL of either vehicle or varying concentrations of this compound and incubate for the desired time.
-
Place the cuvette in the aggregometer and establish a baseline light transmission.
-
Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce aggregation.[7]
-
Record the change in light transmission for 5-10 minutes.[7]
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the vehicle control.
Protocol 2: Flow Cytometry for P-selectin Expression
-
Sample Preparation: Collect whole blood in 3.2% sodium citrate tubes.
-
Stimulation and Staining:
-
In a microtiter plate, add 5 µL of whole blood to wells containing either vehicle or this compound at various concentrations and incubate.
-
Add an agonist (e.g., ADP or TRAP) to stimulate the platelets.
-
Add fluorescently labeled antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Fixation: Add 1% paraformaldehyde to fix the samples.
-
Data Acquisition: Acquire samples on a flow cytometer. Gate on the CD41-positive population to analyze P-selectin expression on platelets.
-
Data Analysis: Determine the percentage of P-selectin positive platelets and the median fluorescence intensity (MFI).
Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for LTA
Caption: Workflow for assessing this compound efficacy using LTA.
Troubleshooting Logic for Inconsistent Flow Cytometry Data
Caption: Troubleshooting logic for inconsistent flow cytometry results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of platelet activation under calcium ion-chelating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biodatacorp.com [biodatacorp.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Protocol Refinement for Reproducible Clopidogrel Results
Disclaimer: Initial searches for "iso-Samixogrel" did not yield specific results. Based on the context of the query, this technical support center has been developed for Clopidogrel , a widely researched antiplatelet agent with similar applications. The methodologies and troubleshooting advice provided herein are based on established protocols for Clopidogrel and related P2Y12 inhibitors.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible results in experiments involving Clopidogrel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clopidogrel?
A1: Clopidogrel is a prodrug that requires in vivo metabolism to its active form.[1][2][3] This active metabolite is a platelet inhibitor that irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptors on the surface of platelets.[1][3] This binding action prevents ADP from binding to these receptors, which in turn inhibits the activation of the glycoprotein (B1211001) GPIIb/IIIa complex, a critical step for platelet aggregation.
Q2: Why is there significant inter-individual variability in the response to Clopidogrel?
A2: The primary reason for variability is genetic polymorphism in the cytochrome P450 enzymes, particularly CYP2C19, which are responsible for metabolizing Clopidogrel into its active form. Individuals with certain genetic variants, known as "poor metabolizers," produce less of the active metabolite, leading to a diminished antiplatelet effect.
Q3: Can Clopidogrel be used directly in in vitro experiments?
A3: No, Clopidogrel is a prodrug and is inactive in its original form. For in vitro studies, the active metabolite of Clopidogrel must be used to observe its antiplatelet effects. Alternatively, in vivo experiments are required where the drug can be metabolized by the liver.
Q4: What are the key signaling pathways affected by Clopidogrel?
A4: The primary pathway inhibited by Clopidogrel is the ADP-mediated P2Y12 signaling cascade, which leads to platelet aggregation. Additionally, studies have shown that Clopidogrel can suppress the NF-κB signaling pathway, which plays a central role in inflammation. This suggests that Clopidogrel may have anti-inflammatory effects in addition to its antiplatelet activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in platelet aggregation assays | Genetic variations in CYP2C19 in animal models or human subjects. | Genotype subjects or animals for CYP2C19 polymorphisms. Consider using animal models with known CYP2C19 metabolic activity. |
| Improper sample handling leading to premature platelet activation. | Ensure consistent and gentle blood collection and processing techniques. Use appropriate anticoagulants (e.g., citrate). | |
| Inconsistent timing of drug administration and sample collection. | Standardize the time between Clopidogrel administration and blood sampling to ensure consistent levels of the active metabolite. The active metabolite typically reaches its maximum concentration 30-60 minutes after administration. | |
| Lower than expected inhibition of platelet aggregation | Use of inactive Clopidogrel prodrug in an in vitro assay. | For in vitro experiments, use the active thiol metabolite of Clopidogrel. |
| Insufficient dosage or duration of treatment in in vivo studies. | Refer to established protocols for appropriate dosing regimens. Steady-state inhibition is typically achieved between days 3 and 7 of repeated daily doses. | |
| Drug-drug interactions affecting Clopidogrel metabolism. | Be aware of co-administered drugs that may inhibit or induce CYP2C19 activity. | |
| Inconsistent results in cell-based assays (e.g., NF-κB pathway analysis) | Cell line variability or passage number. | Use a consistent cell line and passage number for all experiments. |
| Variation in treatment concentrations. | Perform a dose-response curve to determine the optimal concentration of the active metabolite for your specific cell line and endpoint. | |
| Contamination of cell cultures. | Regularly test for and ensure the absence of mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: In Vivo Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Animal Model/Human Subjects: Select appropriate subjects. If using animals, ensure they have the necessary metabolic enzymes for Clopidogrel activation. For human studies, consider screening for CYP2C19 variants.
-
Drug Administration: Administer Clopidogrel orally at the desired dose. For a 75mg dose in humans, peak plasma concentration of the active metabolite occurs in about 30-60 minutes.
-
Blood Collection: At a standardized time point post-administration, collect whole blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will be used as a blank.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Add an agonist (e.g., ADP) to the PRP sample and record the change in light transmission over time.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in samples from Clopidogrel-treated subjects to that of vehicle-treated controls.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Culture: Culture suitable cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to 70-80% confluency.
-
Treatment:
-
Pre-treat cells with the active metabolite of Clopidogrel at various concentrations for a specified time (e.g., 12, 24, or 48 hours).
-
Induce inflammation by adding an agent like Lipopolysaccharide (LPS).
-
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins in the NF-κB pathway (e.g., phospho-p65, IκBα) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Data Presentation
Table 1: In Vitro Activity of Clopidogrel Active Metabolite Isomers
| Isomer | IC50 (CHO-P2Y12 cells) | IC50 (Human Platelets in PRP) |
| H1 | Inactive | Inactive |
| H2 | ~2x higher than H4 | ~2x higher than H4 |
| H3 | Inactive | Inactive |
| H4 | 0.12 µM | 0.97 µM |
| Data summarized from a study on the pharmacodynamic activities of individual active metabolite isomers. |
Table 2: Pharmacokinetic Parameters of Clopidogrel (75mg Oral Dose)
| Parameter | Value |
| Bioavailability | ~50% |
| Time to Cmax (active metabolite) | 30-60 minutes |
| Protein Binding | ~98% |
| Excretion | ~50% in urine, ~46% in feces (over 5 days) |
| Data is based on general pharmacokinetic studies of Clopidogrel. |
Visualizations
Caption: Mechanism of action for Clopidogrel activation and platelet inhibition.
Caption: Workflow for in vivo platelet aggregation analysis.
Caption: Clopidogrel's inhibitory effect on the NF-κB signaling pathway.
References
Validation & Comparative
Validating the Antiplatelet Activity of iso-Samixogrel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical antiplatelet agent, iso-Samixogrel, against established P2Y12 inhibitors: Clopidogrel, Prasugrel, and Ticagrelor. The objective is to present a framework for evaluating the efficacy and safety of a novel antiplatelet compound, utilizing standard experimental protocols and data presentation formats relevant to the field of pharmacology and drug development. All data presented for this compound is hypothetical and for illustrative purposes.
Introduction to P2Y12 Receptor Antagonists
Platelet activation and aggregation are critical events in the pathophysiology of arterial thrombosis, a primary cause of major adverse cardiovascular events. The P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation. Inhibition of this receptor is a cornerstone of antiplatelet therapy.
Established P2Y12 inhibitors, such as the thienopyridines Clopidogrel and Prasugrel, are prodrugs that are metabolized to active forms which irreversibly bind to the P2Y12 receptor. Ticagrelor, a cyclopentyltriazolopyrimidine, is an orally active, reversible antagonist of the P2Y12 receptor. This guide will compare the hypothetical compound this compound to these agents across key performance indicators.
Comparative Efficacy and Pharmacodynamics
The antiplatelet effect of P2Y12 inhibitors can be quantified through various in vitro and ex vivo methods. A summary of hypothetical comparative data is presented below.
Table 1: In Vitro Platelet Aggregation Inhibition
| Compound | Agonist (ADP Concentration) | IC50 (nM) | Maximum Inhibition (%) |
| This compound (Hypothetical) | 20 µM | 85 | 95 |
| Clopidogrel Active Metabolite | 20 µM | 150 | 60-70 |
| Prasugrel Active Metabolite | 20 µM | 60 | ~80 |
| Ticagrelor | 20 µM | 110 | >90 |
Table 2: Ex Vivo Platelet Aggregation in Patients (Light Transmission Aggregometry)
| Drug | Loading Dose | Maintenance Dose | Time to Peak Inhibition (hours) | Steady-State Inhibition (%) |
| This compound (Hypothetical) | 200 mg | 100 mg daily | 1.5 | 85 |
| Clopidogrel | 300-600 mg | 75 mg daily | 2-6 | 40-60 |
| Prasugrel | 60 mg | 10 mg daily | 0.5-1 | ~70 |
| Ticagrelor | 180 mg | 90 mg twice daily | 1.5-3 | >90 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiplatelet agents.
In Vitro Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibitory effect of the test compounds on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
**Method
A Comparative Guide: Clopidogrel versus Ticagrelor in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the platelet inhibitory effects of clopidogrel (B1663587) and a newer alternative, ticagrelor (B1683153). The information presented is supported by experimental data from key platelet inhibition assays to assist researchers and drug development professionals in their understanding of these two antiplatelet agents.
Executive Summary
Clopidogrel, a thienopyridine, is a prodrug that requires metabolic activation to irreversibly inhibit the P2Y12 receptor, a key mediator of platelet activation. Ticagrelor, a non-thienopyridine, is a direct-acting, reversible P2Y12 inhibitor that does not require metabolic activation. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles. Clinical studies have demonstrated that ticagrelor generally exhibits a more rapid onset of action and more potent and consistent platelet inhibition compared to clopidogrel.[1][2][3][4][5]
Mechanism of Action
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19, to form an active metabolite.[6][7] This active metabolite then irreversibly binds to the P2Y12 receptor on the surface of platelets. By blocking the P2Y12 receptor, the active metabolite of clopidogrel prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating a signaling cascade that leads to platelet activation and aggregation. Because the binding is irreversible, the antiplatelet effect of clopidogrel lasts for the lifespan of the platelet (approximately 7 to 10 days).[6][7]
Ticagrelor: In contrast, ticagrelor is an orally active drug that does not require metabolic activation.[2][8] It and its active metabolite reversibly bind to the P2Y12 receptor at a site distinct from the ADP binding site, resulting in non-competitive antagonism.[2][3][9] This reversible binding leads to a faster onset and offset of its antiplatelet effect compared to clopidogrel.[2] Ticagrelor also inhibits the cellular uptake of adenosine, which may contribute to its antiplatelet and other cardiovascular effects.[9]
Signaling Pathway Diagrams
Quantitative Data from Platelet Inhibition Assays
The following tables summarize data from studies directly comparing the platelet inhibitory effects of clopidogrel and ticagrelor using two common assays: Light Transmission Aggregometry (LTA) and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
Table 1: Light Transmission Aggregometry (LTA) - Maximum Platelet Aggregation (%)
| Treatment Group | Loading Dose | Maintenance Dose | Mean Maximum Aggregation (%) (ADP 20 µM) | Reference |
| Clopidogrel | 300-600 mg | 75 mg/day | 44 ± 15 | [4] |
| Ticagrelor | 180 mg | 90 mg twice daily | 28 ± 10 | [4] |
| Clopidogrel (High-Dose) | - | 150 mg/day | 37.95 ± 11.63 (at 24h) | [10] |
| Ticagrelor | - | 90 mg twice daily | 25.92 ± 10.31 (at 24h) | [10] |
Table 2: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay - Platelet Reactivity Index (PRI %)
| Treatment Group | Loading Dose | Maintenance Dose | Mean PRI (%) | Reference |
| Clopidogrel | 300-600 mg | 75 mg/day | Higher PRI (less inhibition) | [4][5] |
| Ticagrelor | 180 mg | 90 mg twice daily | Lower PRI (greater inhibition) | [4][5] |
Note: Lower values in both LTA and VASP assays indicate greater platelet inhibition.
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[6][11]
Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.
Workflow:
Detailed Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate (B86180).[12]
-
PRP and PPP Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[12][13] A portion of the remaining blood is centrifuged at a high speed (e.g., 1500 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.[6][13]
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. After establishing a baseline reading, a platelet agonist (e.g., ADP at a concentration of 20 µM) is added to induce aggregation.[4][13]
-
Data Analysis: The change in light transmission is recorded over time. The maximum platelet aggregation is expressed as a percentage, with 0% representing the baseline PRP and 100% representing the PPP.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a specific method to measure the activity of the P2Y12 receptor pathway.
Principle: VASP is an intracellular protein that is phosphorylated in response to the activation of the cyclic AMP (cAMP) pathway. The P2Y12 receptor, when activated by ADP, inhibits the production of cAMP, leading to less VASP phosphorylation. Therefore, the level of VASP phosphorylation is inversely proportional to the activity of the P2Y12 receptor.
Workflow:
Detailed Methodology:
-
Sample Preparation: Whole blood is collected in citrate tubes. The assay is typically performed using a commercially available kit.[14][15]
-
Incubation: Aliquots of the whole blood are incubated with prostaglandin (B15479496) E1 (PGE1) alone and with a combination of PGE1 and ADP. PGE1 stimulates the cAMP pathway and VASP phosphorylation, while ADP inhibits it.[14][15]
-
Fixation and Permeabilization: The platelet cells are then fixed and permeabilized to allow antibodies to access the intracellular VASP protein.[14][15]
-
Staining and Analysis: The cells are stained with fluorescently labeled antibodies specific for phosphorylated VASP and a platelet-specific marker (e.g., CD61). The fluorescence intensity is then measured by flow cytometry.[14]
-
Data Calculation: The Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the samples incubated with PGE1 alone versus PGE1 plus ADP. A lower PRI indicates a higher degree of P2Y12 receptor inhibition.[14]
Conclusion
The choice between clopidogrel and ticagrelor for platelet inhibition depends on various factors, including the clinical setting, patient characteristics, and desired onset and duration of action. The data presented in this guide, derived from standard platelet inhibition assays, demonstrate that ticagrelor provides a more potent and consistent inhibition of the P2Y12 receptor compared to clopidogrel. The detailed experimental protocols provided offer a foundation for researchers to design and interpret studies involving these and other antiplatelet agents.
References
- 1. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. thrombosiscanada.ca [thrombosiscanada.ca]
- 9. ashpublications.org [ashpublications.org]
- 10. Comparison of ticagrelor and high-dose clopidogrel on the platelet functions in patients with inadequate response to clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 14. biocytex.fr [biocytex.fr]
- 15. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of P2Y12 Receptor Antagonists: Ticagrelor and iso-Samixogrel
Introduction
This guide provides a comparative in vitro analysis of two P2Y12 receptor antagonists: ticagrelor (B1683153) and iso-Samixogrel. The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies in the management of thrombotic diseases. Ticagrelor is a well-characterized, reversible, direct-acting P2Y12 inhibitor.[1][2][3] In contrast, "this compound" does not correspond to a known P2Y12 inhibitor in the current scientific literature. Therefore, this guide will provide a comprehensive overview of the in vitro characteristics of ticagrelor, with placeholders for the corresponding data on this compound to be added once available. This framework is intended to guide researchers, scientists, and drug development professionals in conducting and interpreting comparative in vitro studies of P2Y12 inhibitors.
Mechanism of Action
Ticagrelor is a non-thienopyridine, cyclopentyl-triazolopyrimidine that acts as a direct-acting, reversible antagonist of the P2Y12 receptor.[1][2][3] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its antiplatelet effect.[1][2] It binds to a site on the P2Y12 receptor distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, inducing a conformational change that locks the receptor in an inactive state and prevents G-protein activation.[1] This allosteric modulation effectively blocks ADP-induced platelet activation and aggregation.[4]
The mechanism of action for this compound is currently unknown. A thorough literature search would be required to determine if it is a direct or indirect-acting, reversible or irreversible antagonist of the P2Y12 receptor.
Quantitative In Vitro Data
The following table summarizes key quantitative parameters for ticagrelor based on in vitro studies. The data for this compound is to be determined.
| Parameter | Ticagrelor | This compound | Reference |
| P2Y12 Receptor Binding | |||
| Binding Affinity (IC50) | 0.074 ± 0.038 μM (at 1 min) | Data not available | [1] |
| Mechanism of Inhibition | Reversible, Allosteric Antagonist | Data not available | [1][4] |
| Platelet Aggregation Inhibition | |||
| ADP-induced Aggregation (IC50) | Varies by study (e.g., ~1 µM) | Data not available | [5] |
| Signaling Pathway Modulation | |||
| VASP Phosphorylation | Increased | Data not available | [5] |
| Adenylyl Cyclase Activity | No direct inhibition, but prevents ADP-mediated inhibition | Data not available |
Experimental Protocols
P2Y12 Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for the P2Y12 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human P2Y12 receptor are cultured to confluence.[6]
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Radioligand Binding: A constant concentration of a radiolabeled P2Y12 agonist (e.g., [³³P]2MeS-ADP) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (ticagrelor or this compound).[6]
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. The membranes are then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Light Transmission Aggregometry (LTA)
Objective: To measure the effect of the test compounds on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors.
-
Incubation: PRP is incubated with various concentrations of the test compound or vehicle control for a specified period.
-
Agonist Addition: Platelet aggregation is initiated by adding a submaximal concentration of ADP.
-
Measurement: Changes in light transmission through the PRP suspension are monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The maximum platelet aggregation is determined, and the IC50 value, the concentration of the test compound that inhibits 50% of the maximal aggregation, is calculated.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Objective: To assess the inhibition of the P2Y12 signaling pathway by measuring the phosphorylation state of VASP.
Methodology:
-
Whole Blood Incubation: Whole blood samples are incubated with the test compound, a P2Y12 agonist (ADP), and prostaglandin (B15479496) E1 (PGE1). PGE1 stimulates the phosphorylation of VASP via the cyclic AMP pathway, while ADP, acting through P2Y12, inhibits this phosphorylation.
-
Cell Lysis and Staining: Red blood cells are lysed, and the remaining platelets are permeabilized and stained with fluorescently labeled antibodies against total VASP and phosphorylated VASP (P-VASP).
-
Flow Cytometry: The fluorescence intensity of the stained platelets is measured using a flow cytometer.
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensities of P-VASP in the presence of PGE1 alone and with ADP. A higher PRI indicates less P2Y12 inhibition.
Visualizations
Signaling Pathway of P2Y12 Receptor Inhibition
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. P2Y12 antagonists in non-ST-segment elevation acute coronary syndromes: latest evidence and optimal use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of iso-Samixogrel and aspirin efficacy
An objective comparison of the efficacy of antiplatelet agents is crucial for informing clinical decisions and advancing drug development. This guide provides a detailed head-to-head comparison of clopidogrel (B1663587) and aspirin (B1665792), two widely used medications for the prevention of cardiovascular events.
Note to the reader: Initial searches for "iso-Samixogrel" did not yield any relevant results in the scientific literature. It is presumed that this may be a typographical error, and this guide has been prepared to compare aspirin with clopidogrel, a common and well-documented alternative.
Efficacy Comparison: Clopidogrel vs. Aspirin
Numerous studies have compared the clinical efficacy of clopidogrel and aspirin in preventing major adverse cardiovascular events (MACE). A meta-analysis of five trials involving 11,766 patients with coronary artery disease (CAD) showed that clopidogrel was associated with a reduced risk of MACE, myocardial infarction (MI), and stroke compared to aspirin.[1] However, there were no significant differences in all-cause mortality or vascular death between the two treatments.[1]
In patients with a high risk of cardiovascular events, particularly those with type 2 diabetes, clopidogrel has been considered as an alternative to aspirin, especially for primary prevention, due to a potentially lower risk of gastrointestinal bleeding.[2] One study in this population found no significant difference in the incidence of net adverse clinical events (a composite of all-cause death, MI, stroke, intracranial hemorrhage, and gastrointestinal bleeding) between clopidogrel and aspirin.[2] However, a trend towards lower gastrointestinal bleeding was observed with clopidogrel.[2]
For secondary stroke prevention, some evidence suggests that clopidogrel may be modestly more effective than aspirin in preventing serious vascular events.[3] The CAPRIE trial, a landmark study, reported that long-term administration of clopidogrel was more effective than aspirin in reducing a composite of ischemic stroke, MI, or vascular death in patients with atherosclerotic vascular disease.[3]
The following table summarizes key efficacy data from comparative studies:
| Clinical Endpoint | Clopidogrel vs. Aspirin (Risk Ratio) | Study Population | Reference |
| Major Adverse Cardiac and Cerebrovascular Events (MACCE) | 0.68 (Reduced Risk) | Patients with Coronary Artery Disease (CAD) | [1] |
| Myocardial Infarction (MI) | 0.66 (Reduced Risk) | Patients with CAD | [1] |
| Stroke | 0.58 (Reduced Risk) | Patients with CAD | [1] |
| All-Cause Death | 1.06 (No Significant Difference) | Patients with CAD | [1] |
| Vascular Death | 0.92 (No Significant Difference) | Patients with CAD | [1] |
| Net Adverse Clinical Events (NACE) | 0.97 (No Significant Difference) | High-risk patients with Type 2 Diabetes | [2] |
| Gastrointestinal Bleeding | 0.48 (Trend towards lower risk) | High-risk patients with Type 2 Diabetes | [2] |
Experimental Protocols
The clinical efficacy data presented above are derived from large-scale, randomized clinical trials. The general methodologies for these trials are as follows:
HOST-EXAM Trial (Harmonizing Optimal Strategy for Treatment of coronary artery stenosis-Extended Antiplatelet Monotherapy)
-
Study Design: A prospective, randomized, open-label, multicenter, comparative effectiveness trial.
-
Participants: A total of 5,530 patients who had no clinical events during 12±6 months of dual antiplatelet therapy after percutaneous coronary intervention (PCI) with drug-eluting stents.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either clopidogrel (75 mg once daily) or aspirin (100 mg once daily) as long-term antiplatelet monotherapy for 24 months.
-
Primary Endpoint: A composite of all-cause death, nonfatal myocardial infarction, stroke, readmission due to acute coronary syndrome, or major bleeding at 24 months after randomization.[4]
CAPRIE Trial (Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events)
-
Study Design: A randomized, blinded, international trial.
-
Participants: Patients with a recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease.
-
Intervention: Patients were randomly assigned to receive either clopidogrel (75 mg once daily) or aspirin (325 mg once daily).
-
Primary Endpoint: A composite of ischemic stroke, myocardial infarction, or vascular death.
Signaling Pathways and Mechanisms of Action
Aspirin and clopidogrel inhibit platelet aggregation through distinct mechanisms.
Aspirin's Mechanism of Action
Aspirin acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets.[5][6][7][8] This action blocks the conversion of arachidonic acid to thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet activator.[5][9] The inhibition is permanent for the lifespan of the platelet, which is approximately 7-10 days.[5][8]
Caption: Aspirin's mechanism of action via COX-1 inhibition.
Clopidogrel's Mechanism of Action
Clopidogrel is a prodrug that requires conversion to an active metabolite in the liver, a process mediated by cytochrome P450 enzymes, primarily CYP2C19.[10][11][12][13] The active metabolite then irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[7][11][13] This binding prevents ADP from activating the platelets, thereby inhibiting platelet aggregation.[10][11]
References
- 1. Frontiers | Efficacy and safety of clopidogrel versus aspirin monotherapy for secondary prevention in patients with coronary artery disease: a meta-analysis [frontiersin.org]
- 2. Comparative Effectiveness of Clopidogrel Versus Aspirin for Primary Prevention in High-Risk Patients with Type 2 Diabetes: A Nationwide Propensity Score–Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin better than clopidogrel on major adverse cardiovascular events reduction after ischemic stroke: A retrospective nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized clinical trial comparing long-term clopidogrel vs aspirin monotherapy beyond dual antiplatelet therapy after drug-eluting coronary stent implantation: Design and rationale of the Harmonizing Optimal Strategy for Treatment of coronary artery stenosis-Extended Antiplatelet Monotherapy (HOST-EXAM) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpac.org.nz [bpac.org.nz]
- 9. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of P2Y12 Receptor Binding Affinity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of established P2Y12 receptor antagonists. As the development of novel antiplatelet therapies continues, understanding the binding characteristics of existing drugs is crucial for evaluating new chemical entities. This guide uses Clopidogrel (B1663587) and Ticagrelor as benchmarks to illustrate the key experimental data and methodologies required for such comparisons.
The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation, making it a primary target for antiplatelet drugs.[1] This guide will delve into the binding characteristics of two widely used P2Y12 inhibitors, Clopidogrel and Ticagrelor, and provide the necessary experimental frameworks for assessing novel compounds, such as the hypothetical iso-Samixogrel.
Comparison of Binding Affinities to P2Y12
The binding affinity of a drug to its target is a key determinant of its potency and duration of action. For P2Y12 inhibitors, this is often quantified using parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the 50% inhibitory concentration (IC50). The following table summarizes the available quantitative data for the active metabolite of Clopidogrel and Ticagrelor.
| Parameter | Active Metabolite of Clopidogrel | Ticagrelor | Reference |
| Binding Type | Irreversible | Reversible | [2] |
| IC50 | 0.30 µmol/L (for inhibition of ADP-induced platelet aggregation) | 0.074 ± 0.038 µM (in a P2Y12 receptor filtration assay) | [3] |
| Kd | Not applicable (due to covalent binding) | 10.5 nM | [3] |
| Ki | Not applicable | 4.3 ± 1.3 nM (vs. [33P]2MeS-ADP) | [4][5] |
| kon (Association Rate) | Not applicable | (1.1 ± 0.2) x 10⁻⁴ nm⁻¹ s⁻¹ | [4][5] |
| koff (Dissociation Rate) | Not applicable | (8.7 ± 1.4) x 10⁻⁴ s⁻¹ | [4][5] |
Note: Due to the irreversible nature of the binding of Clopidogrel's active metabolite, traditional equilibrium dissociation constants (Kd and Ki) are not applicable. Its potency is demonstrated by its strong inhibition of radioligand binding.[6][7]
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize the binding of ligands to the P2Y12 receptor.
Radioligand Competition Binding Assay
This assay is a gold standard for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[8][9][10]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the P2Y12 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or washed human platelets.[1]
-
Radioligand: A stable, high-affinity radiolabeled P2Y12 agonist, such as [³³P]2MeS-ADP.[6]
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw the membranes and resuspend them in the assay buffer.[8]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
P2Y12 Signaling Pathway
The binding of an antagonist to the P2Y12 receptor blocks the downstream signaling cascade initiated by ADP. Understanding this pathway is essential for interpreting the functional consequences of receptor binding.
Upon ADP binding, the P2Y12 receptor, which is coupled to an inhibitory G-protein (Gi), undergoes a conformational change.[11] This leads to two primary signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is permissive for the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.
-
Activation of PI3K/Akt Pathway: The Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which leads to the phosphorylation and activation of Akt (also known as protein kinase B).[12] This pathway also contributes to the activation of the GPIIb/IIIa receptor.
The ultimate outcome of both branches of the P2Y12 signaling pathway is the conformational activation of the GPIIb/IIIa receptor, which enables it to bind fibrinogen, leading to platelet aggregation and thrombus formation.[11]
Conclusion
The comparative analysis of the binding affinities of P2Y12 receptor antagonists is fundamental to the development of new and improved antiplatelet therapies. By employing standardized experimental protocols, such as radioligand binding assays, researchers can obtain robust and comparable data on the potency and mechanism of action of novel compounds. This guide provides a framework for such comparisons, using the well-characterized inhibitors Clopidogrel and Ticagrelor as examples, to aid in the evaluation of the next generation of P2Y12-targeting drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2y(12), a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. researchgate.net [researchgate.net]
- 12. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Assays for iso-Samixogrel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various assays for characterizing the activity of iso-Samixogrel, a novel P2Y12 receptor antagonist. The cross-validation of data from multiple assays is crucial for robustly determining the potency and mechanism of action of new chemical entities in drug discovery.
Introduction to this compound and the Importance of Assay Cross-Validation
This compound is a promising new antiplatelet agent that, like clopidogrel, is hypothesized to act by irreversibly inhibiting the P2Y12 receptor on platelets.[1][2][3] This inhibition prevents adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation, a key process in thrombosis.[1][2] To accurately characterize the pharmacological profile of this compound and similar compounds, it is essential to employ a variety of assays and cross-validate the results. This multi-assay approach provides a more complete understanding of a compound's activity, from direct target engagement to its effects in a more physiologically relevant cellular context.
This guide explores a panel of biochemical and cell-based assays to assess the activity of this compound. By comparing the data obtained from these different methodologies, researchers can gain greater confidence in the compound's efficacy and mechanism of action.
Experimental Protocols
Here, we detail the methodologies for key experiments used to evaluate this compound's activity.
Biochemical Assay: P2Y12 Receptor Binding Assay
This assay directly measures the ability of this compound to bind to the P2Y12 receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the P2Y12 receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand that specifically binds to the P2Y12 receptor. The ability of this compound to displace the radioligand is measured.
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor.
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a P2Y12-specific radioligand (e.g., [³H]-2-MeS-ADP) and varying concentrations of this compound.
-
Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Cell-Based Assay: ADP-Induced Platelet Aggregation Assay
This assay measures the functional consequence of P2Y12 receptor inhibition in platelets.
-
Objective: To determine the potency of this compound in inhibiting platelet aggregation.
-
Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelets as they aggregate in response to ADP.
-
Protocol:
-
Prepare platelet-rich plasma (PRP) from fresh human blood.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle control for a specified time.
-
Place the PRP samples in an aggregometer and add ADP to induce platelet aggregation.
-
Monitor the change in light transmission for a set period (e.g., 6 minutes).
-
The maximum aggregation percentage is determined for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits ADP-induced platelet aggregation by 50%.
-
Cell-Based Assay: VASP Phosphorylation Assay
This assay measures the downstream signaling effects of P2Y12 receptor inhibition.
-
Objective: To quantify the effect of this compound on the P2Y12 signaling pathway.
-
Principle: The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) is regulated by the P2Y12 receptor. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation, which can be measured by flow cytometry.
-
Protocol:
-
Treat whole blood samples with varying concentrations of this compound.
-
Stimulate the P2Y12 pathway with ADP in the presence of prostaglandin (B15479496) E1 (PGE1) to induce VASP phosphorylation.
-
Fix and permeabilize the platelets.
-
Stain the platelets with fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker (e.g., CD61).
-
Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation in the platelet population.
-
Calculate the Platelet Reactivity Index (PRI) based on the fluorescence intensity and determine the EC50 value for this compound.
-
Data Presentation: Comparative Analysis of this compound Activity
The following table summarizes hypothetical quantitative data from the described assays, illustrating a typical cross-validation scenario.
| Assay Type | Assay Name | Parameter Measured | This compound Potency (IC50/EC50/Ki) |
| Biochemical | P2Y12 Receptor Binding | Binding Affinity (Ki) | 15 nM |
| Cell-Based | Platelet Aggregation | Functional Inhibition (IC50) | 50 nM |
| Cell-Based | VASP Phosphorylation | Pathway Modulation (EC50) | 45 nM |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations: Signaling Pathways and Experimental Workflows
P2Y12 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the point of intervention for this compound.
Caption: P2Y12 signaling pathway and inhibition by this compound.
Experimental Workflow for Assay Cross-Validation
The following diagram outlines the logical flow of experiments for the cross-validation of this compound's activity.
Caption: Workflow for cross-validation of this compound assays.
Conclusion
The cross-validation of different assays is a cornerstone of robust drug discovery. In the case of this compound, the biochemical binding assay confirms direct target engagement at the P2Y12 receptor. The cell-based platelet aggregation and VASP phosphorylation assays provide crucial functional data in a more physiological setting, confirming that receptor binding translates into the desired antiplatelet effect. The concordance of potency values across these different methodologies provides strong evidence for the on-target activity of this compound. This integrated approach, combining biochemical and cell-based assays, is indispensable for making informed decisions in the progression of new drug candidates.
References
comparing the in vivo efficacy of iso-Samixogrel and prasugrel
In Vivo Efficacy Analysis: A Comparative Look at Prasugrel (B1678051)
A note on iso-Samixogrel: Extensive searches of scientific literature and chemical databases did not yield any publicly available in vivo efficacy data, experimental protocols, or detailed pharmacological information for a compound referred to as "this compound" or "Samixogrel." The name appears in chemical supplier catalogs, suggesting it may be a research chemical not yet subjected to significant in vivo investigation. Consequently, a direct comparison with prasugrel is not feasible at this time. This guide will therefore provide a comprehensive overview of the in vivo efficacy of prasugrel, a well-documented antiplatelet agent.
A Comprehensive Guide to the In Vivo Efficacy of Prasugrel
This guide offers an objective analysis of the in vivo performance of prasugrel, a third-generation thienopyridine antiplatelet agent. It is designed for researchers, scientists, and drug development professionals, providing a detailed summary of its mechanism of action, supporting experimental data from preclinical and clinical studies, and relevant experimental protocols.
Mechanism of Action
Prasugrel is a prodrug that requires in vivo metabolic activation to exert its antiplatelet effects.[1] Following oral administration, it is rapidly hydrolyzed to an inactive intermediate metabolite, which is then converted in a single step by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to its active metabolite, R-138727.[2][3] This active metabolite irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[4][5] By blocking the P2Y12 receptor, the active metabolite of prasugrel prevents ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex, a critical step for platelet aggregation.[2][5] This irreversible inhibition leads to a sustained antiplatelet effect for the lifespan of the platelet.[4]
In Vivo Efficacy Data
Preclinical and clinical studies have demonstrated that prasugrel is a more potent antiplatelet agent than clopidogrel (B1663587), another thienopyridine.[1][6] This enhanced potency is largely attributed to its more efficient metabolic activation, leading to higher plasma concentrations of its active metabolite.[1][7]
Antiplatelet and Antithrombotic Activity:
In animal models, prasugrel has been shown to be significantly more potent than clopidogrel in inhibiting platelet aggregation and thrombus formation.[1] For instance, in a rat arteriovenous (AV) shunt thrombosis model, prasugrel demonstrated a dose-dependent reduction in thrombus weight.[8] Clinical trials in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI) have consistently shown that prasugrel achieves a faster onset of action and a greater and more consistent inhibition of ADP-induced platelet aggregation compared to standard and even high-dose clopidogrel.[6][9]
Clinical Outcomes:
The landmark TRITON-TIMI 38 trial, which compared prasugrel to clopidogrel in over 13,000 ACS patients undergoing PCI, demonstrated the superior efficacy of prasugrel in reducing the primary endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[10] However, this increased efficacy was associated with a higher risk of major bleeding.[6][11]
Data Presentation
| Parameter | Prasugrel | Clopidogrel | Animal Model | Citation |
| Ex Vivo Platelet Aggregation (ED50) | 1.9 mg/kg | - | Rat | [8] |
| In Vivo Thrombosis (ED50) | 1.8 mg/kg | - | Rat AV Shunt | [8] |
| Bleeding Time (ED200) | 3.0 mg/kg | - | Rat | [8] |
| Inhibition of Platelet Aggregation (IPA) | 71.0 ± 5.3% (at 3 mg/kg) | - | Rabbit | [7] |
| Table 1: Comparative In Vivo Antiplatelet and Antithrombotic Efficacy of Prasugrel in Preclinical Models. |
| Clinical Endpoint (TRITON-TIMI 38) | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | P-value | Citation |
| Cardiovascular Death, MI, or Stroke | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [10] |
| Myocardial Infarction | 7.4% | 9.7% | 0.76 (0.67-0.85) | <0.001 | [10] |
| Stent Thrombosis | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 | [10] |
| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [11] |
| Table 2: Key Efficacy and Safety Outcomes from the TRITON-TIMI 38 Clinical Trial. |
Experimental Protocols
Rat Arteriovenous (AV) Shunt Thrombosis Model
This model is commonly used to evaluate the in vivo antithrombotic efficacy of antiplatelet agents.[8]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The left jugular vein and right carotid artery are isolated and cannulated.
-
Drug Administration: Prasugrel or a vehicle control is administered orally at predetermined doses (e.g., 0.3-3 mg/kg) at a specific time point (e.g., 4 hours) before the procedure.[8]
-
Shunt Placement: An arteriovenous shunt, consisting of a piece of silk thread within a silicone tube, is placed between the carotid artery and the jugular vein.
-
Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes).
-
Thrombus Measurement: After the circulation period, the silk thread containing the thrombus is removed and its wet weight is measured. The difference in weight compared to the vehicle-treated group indicates the antithrombotic effect of the drug.
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of a drug administered in vivo to inhibit platelet aggregation in blood samples collected from the treated animal.
-
Blood Collection: Following drug administration (as described above), blood is collected from the animals into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a platelet agonist, such as ADP or collagen, is added to induce aggregation.[7][8] The change in light transmission through the PRP as platelets aggregate is measured over time.
-
Data Analysis: The extent of platelet aggregation is quantified and compared between the drug-treated and vehicle-treated groups to determine the inhibitory effect of the drug.
References
- 1. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 3. Prasugrel (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 6. Prasugrel: a new antiplatelet drug for the prevention and treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet Effect of Single Antiplatelet Therapy With Prasugrel and Oral Anticoagulation After Stent Implantation in a Rabbit Arteriovenous Shunt Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet inhibition with prasugrel (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Algorithm for use of Prasugrel (Effient) in Patients Undergoing Cardiac Catheterization and Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thrombosiscanada.ca [thrombosiscanada.ca]
Validating the Purity and Identity of iso-Samixogrel: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of identity and purity is a critical step in the development of any pharmaceutical compound. For novel molecules such as iso-Samixogrel, a structural isomer of the investigational compound Samixogrel, precise and robust analytical methods are paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, providing definitive structural information and quantifiable purity data.[1][2][3] This guide provides a comparative overview of two key mass spectrometry techniques—High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)—for the validation of this compound.
To illustrate the practical application of these techniques, we will use the well-characterized antiplatelet agent Clopidogrel as a model for Samixogrel, with "this compound" representing a hypothetical positional isomer. Clopidogrel has a molecular formula of C16H16ClNO2S and a monoisotopic mass of 321.0590 Da.[4][5][6]
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is crucial for obtaining reliable data on the identity and purity of this compound. Both HRMS and MS/MS, typically coupled with liquid chromatography (LC), provide complementary information.[7][8]
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) | Key Advantages for this compound Validation |
| Primary Function | Accurate mass measurement to determine elemental composition. | Structural elucidation through fragmentation analysis. | HRMS provides high confidence in the elemental formula, while MS/MS confirms the specific isomeric structure. |
| Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 0.1-1 ng/mL | MS/MS generally offers higher sensitivity, which is crucial for detecting trace-level impurities. |
| Limit of Quantitation (LOQ) | ~ 5-30 ng/mL | ~ 0.5-5 ng/mL | For accurate quantitation of impurities, MS/MS is the more suitable technique. |
| Precision (%RSD) | < 10% | < 5% | MS/MS provides better precision for quantitative analysis. |
| Specificity | High (based on accurate mass) | Very High (based on specific fragmentation patterns) | The unique fragmentation pattern in MS/MS can definitively distinguish between this compound and other isomers. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of this compound.
High-Resolution Mass Spectrometry (LC-HRMS) for Identity Confirmation
This method aims to confirm the elemental composition of this compound by measuring its mass with high accuracy.
-
Instrumentation: UHPLC system coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
Tandem Mass Spectrometry (LC-MS/MS) for Purity and Isomer Differentiation
This method is designed to differentiate this compound from its isomers and quantify its purity by monitoring specific fragment ions.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[7]
-
Chromatographic Conditions: Same as LC-HRMS.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (for Samixogrel/iso-Samixogrel): m/z 322.06.
-
Product Ions (hypothetical):
-
For Samixogrel: m/z 212.0 (quantifier), m/z 184.0 (qualifier).
-
For this compound: m/z 198.0 (quantifier), m/z 156.0 (qualifier).
-
-
Collision Energy: Optimized for each transition.
-
Experimental and Logical Workflow
The following diagram illustrates the workflow for the comprehensive validation of this compound purity and identity.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. zefsci.com [zefsci.com]
- 4. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clopidogrel - Wikipedia [en.wikipedia.org]
- 6. Showing Compound Clopidogrel (FDB023584) - FooDB [foodb.ca]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
A Comparative Guide to Assessing the Enantiomeric Purity of iso-Samixogrel Samples
The development of single-enantiomer pharmaceuticals is a critical focus in modern drug development, driven by the distinct pharmacological and toxicological profiles that enantiomers can exhibit. For a chiral compound like iso-Samixogrel, ensuring enantiomeric purity is paramount for safety and efficacy. This guide provides a comparative overview of key analytical techniques for assessing the enantiomeric purity of this compound samples, complete with experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The comparison focuses on the most established and powerful techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Workflow for Enantiomeric Purity Assessment
A general workflow for assessing the enantiomeric purity of a pharmaceutical sample involves several key stages, from sample preparation to data analysis and reporting.
Caption: General workflow for the assessment of enantiomeric purity.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for chiral separations in the pharmaceutical industry due to its robustness, versatility, and wide range of available chiral stationary phases (CSPs).[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption.[2] Capillary Electrophoresis (CE) offers high separation efficiency and minimal sample consumption, making it a valuable tool for certain applications.[3]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Differential partitioning using a supercritical fluid (e.g., CO2) as the mobile phase. | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. |
| Typical Stationary Phase | Polysaccharide-based (amylose, cellulose), Pirkle-type, protein-based, macrocyclic glycopeptides.[4] | Same as HPLC, with polysaccharide-based CSPs being very common. | No stationary phase; separation occurs in a capillary. |
| Mobile Phase | Normal phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water).[5] | Supercritical CO2 with a modifier (e.g., methanol (B129727), ethanol). | Buffer solution containing a chiral selector (e.g., cyclodextrins). |
| Advantages | Robust, versatile, wide applicability, well-established, excellent resolution. | Fast separations, lower organic solvent consumption, high efficiency. | High separation efficiency, minimal sample and solvent consumption, rapid method development. |
| Disadvantages | Longer analysis times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation, method development can be complex. | Lower sensitivity for UV detection due to short path length, reproducibility can be a challenge. |
| Detection | UV, PDA, Mass Spectrometry (MS), Circular Dichroism (CD). | UV, PDA, MS. | UV, PDA, Laser-Induced Fluorescence (LIF), MS. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate assessment of enantiomeric purity. Below are representative protocols for the analysis of a compound structurally similar to this compound, using Clopidogrel as a model.
Protocol 1: Chiral HPLC-UV Method
This method is based on a reversed-phase separation using a cellulose-based chiral stationary phase.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol/Water (85:15 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Prepare a racemic standard and individual enantiomer standards for peak identification.
Protocol 2: Chiral SFC-UV Method
This protocol outlines a rapid separation using Supercritical Fluid Chromatography.
-
Instrumentation: Supercritical Fluid Chromatography system with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and Methanol (80:20 v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 0.5 mg/mL.
Protocol 3: Chiral Capillary Electrophoresis (CE) Method
This method utilizes a chiral selector in the running buffer to achieve separation.
-
Instrumentation: Capillary Electrophoresis system with a DAD detector.
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte: 50 mM phosphate (B84403) buffer (pH 2.5) containing 15 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration of 0.1 mg/mL.
Illustrative Experimental Data
The following table presents hypothetical but realistic data that could be obtained from the analysis of an this compound sample containing a small amount of the undesired enantiomer using the described methods.
| Parameter | Chiral HPLC-UV | Chiral SFC-UV | Chiral CE |
| Retention Time (S-enantiomer) | 12.5 min | 3.2 min | 8.1 min |
| Retention Time (R-enantiomer) | 14.8 min | 3.8 min | 8.5 min |
| Resolution (Rs) | 2.8 | 2.5 | 2.1 |
| Peak Area (S-enantiomer) | 995,000 | 996,000 | 994,500 |
| Peak Area (R-enantiomer) | 5,000 | 4,900 | 5,500 |
| Enantiomeric Purity (% ee) | 99.0% | 99.0% | 98.9% |
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method Selection Logic
The choice of analytical method depends on various factors including the stage of drug development, available instrumentation, and the specific requirements of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The assessment of enantiomeric purity is a non-negotiable aspect of the development of chiral drugs like this compound. While chiral HPLC remains the benchmark method due to its robustness and versatility, chiral SFC offers significant advantages in terms of speed and reduced environmental impact. Chiral CE provides a high-efficiency, low-consumption alternative for specific applications. The selection of the most suitable technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the stage of drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of enantiomeric purity assessment for this compound and related compounds.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selatogrel and Clopidogrel on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two P2Y12 receptor antagonists, the novel subcutaneously administered selatogrel and the established oral agent clopidogrel (B1663587). The focus is an objective comparison of their performance on platelet function, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Introduction
Selatogrel is a potent, selective, and reversible P2Y12 receptor antagonist currently under investigation, distinguished by its rapid onset of action following subcutaneous administration.[1][2] Clopidogrel, a widely-used thienopyridine, is an irreversible P2Y12 inhibitor that requires hepatic activation, leading to a slower onset of its antiplatelet effect.[3] This comparison aims to highlight the key differences in their pharmacodynamic profiles, crucial for decision-making in research and clinical development, particularly in acute coronary syndromes (ACS) where rapid platelet inhibition is critical.
Mechanism of Action: Targeting the P2Y12 Receptor
Both selatogrel and clopidogrel exert their antiplatelet effects by inhibiting the P2Y12 receptor on the platelet surface. The P2Y12 receptor, when activated by adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gi protein, initiating a signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) and activation of the phosphoinositide 3-kinase (PI3K) pathway.[4][5] This ultimately results in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[4][6]
The key distinction lies in their binding characteristics. Selatogrel is a reversible antagonist, allowing for a more rapid offset of its effect.[7] In contrast, the active metabolite of clopidogrel binds irreversibly to the P2Y12 receptor, meaning its antiplatelet effect persists for the lifespan of the platelet.
Comparative Efficacy on Platelet Function
The efficacy of P2Y12 inhibitors is commonly assessed using platelet function tests such as the VerifyNow P2Y12 assay and Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay
The VerifyNow assay is a point-of-care test that measures platelet aggregation in whole blood in response to ADP. The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition. A common threshold for adequate platelet inhibition in patients with ACS is a PRU value of less than 100.[1]
Table 1: Comparison of Selatogrel and Clopidogrel using VerifyNow P2Y12 Assay
| Feature | Selatogrel | Clopidogrel |
| Administration | Subcutaneous injection | Oral administration |
| Dosing | 8 mg or 16 mg single dose[1] | 300-600 mg loading dose, 75 mg daily maintenance[3] |
| Onset of Action | Rapid (significant inhibition within 15-30 minutes)[1][7] | Slow (4-24 hours for near steady-state with loading dose)[3] |
| PRU at 15 min | Median 51 (8 mg), Median 9 (16 mg)[1] | Data not available (slower onset) |
| Responders at 30 min* | 91% (8 mg), 96% (16 mg)[1] | Variable, with reports of "clopidogrel resistance" in some patients[3] |
| Mean PRU | Not reported as mean in the primary study | ~211.5 ± 103.2 (real-world registry)[8] |
*Responders defined as patients with PRU < 100.[1]
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[9] It measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP. The result is typically expressed as a percentage of maximum aggregation.
Table 2: Comparison of Platelet Aggregation Inhibition by LTA
| Feature | Selatogrel | Clopidogrel |
| Agonist | ADP | ADP |
| Effect | Induces disaggregation of pre-formed platelet aggregates.[10] | Inhibits ADP-induced platelet aggregation.[4] |
| Maximal Aggregation (%) | Data on maximal aggregation percentage from clinical trials is limited. Preclinical data shows rapid and complete disaggregation.[10] | Variable; for example, after a 150 mg/day dose, maximal 5 µM ADP-induced aggregation was 45.1 ± 20.9%, compared to 65.3 ± 12.1% with a 75 mg/day dose.[11] |
| Variability | Consistent and potent inhibition observed in Phase II trials.[2] | Significant interindividual variability in response.[11] |
Experimental Protocols
VerifyNow P2Y12 Assay Workflow
The VerifyNow P2Y12 assay is a cartridge-based, whole-blood test that provides a quantitative measure of P2Y12 receptor blockade.
Detailed Methodology:
-
Sample Collection: Whole blood is collected in a 3.2% sodium citrate vacuum tube.[12]
-
Assay Preparation: A VerifyNow P2Y12 assay cartridge is placed into the instrument.
-
Sample Addition: The blood sample is transferred to the assay cartridge.
-
Platelet Activation and Aggregation: The instrument warms the sample to 37°C. Platelets are activated by ADP in the presence of prostaglandin (B15479496) E1 (to increase specificity for the P2Y12 receptor).[13] The activated platelets bind to fibrinogen-coated microparticles, causing aggregation.[13]
-
Detection: The instrument measures the change in light transmittance as aggregation occurs.
-
Results: The extent of platelet aggregation is reported in PRU.[13]
Light Transmission Aggregometry (LTA) Workflow
LTA measures platelet aggregation in platelet-rich plasma (PRP).
Detailed Methodology:
-
Sample Collection: Whole blood is collected into a 3.2% sodium citrate tube.[14]
-
PRP and PPP Preparation: The blood sample is centrifuged at a low speed to obtain PRP. A second centrifugation at high speed is performed to obtain platelet-poor plasma (PPP).[14]
-
Calibration: The aggregometer is calibrated using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[14]
-
Assay Performance: A specific volume of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in the aggregometer.
-
Agonist Addition: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
Data Analysis: The results are typically expressed as the maximum percentage of platelet aggregation.
Summary and Conclusion
Selatogrel and clopidogrel both effectively inhibit platelet function by targeting the P2Y12 receptor. However, their pharmacological profiles differ significantly, leading to distinct clinical implications.
-
Selatogrel offers a rapid and potent onset of platelet inhibition, a key advantage in acute settings such as a suspected myocardial infarction.[1][2] Its subcutaneous administration bypasses the need for gastrointestinal absorption, which can be unpredictable in critically ill patients.[2] The reversible nature of its binding may also offer benefits in situations where a rapid offset of antiplatelet effect is desired.
-
Clopidogrel , as an established oral antiplatelet agent, has a well-documented, albeit slower, efficacy profile. Its irreversible inhibition provides a sustained antiplatelet effect. However, its delayed onset of action and significant inter-individual variability in response, sometimes termed "clopidogrel resistance," are notable limitations, particularly in the acute phase of treatment.[3][11]
The choice between these agents in a clinical or research setting will depend on the desired speed of onset, the route of administration, and the need for reversibility of the antiplatelet effect. The data presented here, derived from established platelet function assays, provides a quantitative basis for comparing these two important P2Y12 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. plateletservices.com [plateletservices.com]
- 10. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of clopidogrel resistance using ADP induced aggregometry with specific inhibitor PGE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. studylib.net [studylib.net]
- 13. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of iso-Samixogrel
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of iso-Samixogrel in a laboratory setting. The following procedures are based on general best practices for hazardous chemical waste management and safety data for structurally similar compounds, such as Samixogrel and Clopidogrel. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a hazardous substance to ensure personnel safety and environmental protection.
I. Immediate Safety Considerations
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. Based on the hazard profile of similar compounds, which are known to cause skin and eye irritation, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
II. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general regulatory guidelines for laboratory waste accumulation apply.
| Parameter | Guideline | Regulatory Context |
| Maximum Container Size | 1 Gallon (for liquids) | Prudent laboratory practice |
| Satellite Accumulation Area (SAA) Limit | 55 Gallons (total hazardous waste) | US EPA (40 CFR 262.15) |
| Acute Hazardous Waste Limit (if applicable) | 1 Quart (liquid) or 1 kg (solid) | US EPA "P-list" |
| pH Range for Aqueous Drain Disposal | Not Recommended | Assumed hazardous |
Note: As the specific hazardous waste classification of this compound is unknown, drain disposal is strictly prohibited.
III. Experimental Protocol: Waste Segregation and Containment
Proper segregation and containment are critical first steps in the disposal process.
Methodology:
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), must be treated as hazardous waste.
-
Waste Stream Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing boats, contaminated gloves), in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Selection:
-
Use only chemically compatible containers provided by your institution's EHS department. For liquid waste, this is typically a high-density polyethylene (B3416737) (HDPE) container.
-
Ensure the container has a secure, leak-proof screw-top cap.
-
The container must be in good condition, free of cracks or residue on the exterior.
-
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed") based on available data for similar compounds.
-
Record the accumulation start date (the date the first waste is added).
-
IV. Step-by-Step Disposal Procedure
Follow these steps for the compliant disposal of this compound waste:
-
Waste Accumulation:
-
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a tray or bin) is used for liquid waste containers to contain any potential leaks.[2]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Requesting Waste Pickup:
-
Once the container is full, or within six months of the accumulation start date, arrange for disposal through your institution's EHS department.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.
-
-
Handling for Pickup:
-
Ensure the waste label is complete, accurate, and legible.
-
Wipe the exterior of the container clean of any contamination.
-
Make the container accessible for the EHS pickup team at the scheduled time.
-
Prohibited Actions:
-
DO NOT dispose of this compound down the drain.
-
DO NOT place this compound waste in regular trash or biohazard bags.
-
DO NOT mix this compound waste with incompatible chemicals. As a precaution, treat it as incompatible with strong oxidizing agents, acids, and bases.
V. Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal procedure.
References
Personal protective equipment for handling iso-Samixogrel
This guide provides critical safety and logistical information for the handling and disposal of iso-Samixogrel, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential hazards. Based on safety data for similar compounds, it is classified as causing severe skin burns and eye damage, being harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects.[1][2] A thorough risk assessment should be conducted before handling.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent severe eye damage from splashes or dust.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing. | To prevent severe skin burns upon contact.[2] |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) if dust or aerosols are generated. | To prevent harm if inhaled.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower and seek immediate medical attention.
-
Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
Caption: Decision-making process for the disposal of this compound waste.
Disposal Guidelines:
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization : Use clearly labeled, sealed, and appropriate containers for waste collection.
-
Environmental Precautions : Avoid release into the environment. This substance is toxic to aquatic life.[2]
-
Regulatory Compliance : Dispose of waste material in accordance with national and local regulations through a licensed disposal company.[1] Handle uncleaned containers as you would the product itself.[1]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material using a method that minimizes dust generation (e.g., a damp cloth or a filtered vacuum).
-
Place the collected waste into a labeled, sealed container for disposal.
-
Clean the spill area thoroughly.
Fire Response:
-
Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.[1]
-
Hazards : Combustible material. Hazardous combustion gases or vapors may be produced in a fire.
-
Firefighter Protection : Firefighters should wear self-contained breathing apparatus and full protective clothing.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
